Technical Documentation Center

(2-Bromo-2-nitrovinyl)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-2-nitrovinyl)benzene
  • CAS: 7166-19-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of (2-Bromo-2-nitrovinyl)benzene

An In-depth Technical Guide to the Synthesis and Characterization of (2-Bromo-2-nitrovinyl)benzene For Researchers, Scientists, and Drug Development Professionals (2-Bromo-2-nitrovinyl)benzene, also known as β-bromo-β-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of (2-Bromo-2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-2-nitrovinyl)benzene, also known as β-bromo-β-nitrostyrene, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its strategic importance lies in the unique arrangement of electron-withdrawing groups (nitro and bromo) on a vinyl scaffold, rendering it a potent electrophile and a versatile building block. The presence of both a bromine atom and a nitro group makes it a highly reactive and adaptable reagent in a variety of organic transformations.[1] These groups can act as excellent leaving groups, facilitating the assembly of complex molecular architectures through nucleophilic substitution and addition reactions.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of (2-Bromo-2-nitrovinyl)benzene. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a deep understanding of the reaction mechanisms and the rationale behind the chosen analytical techniques. This document is designed to empower researchers to confidently synthesize, purify, and validate this valuable synthetic intermediate.

Part 1: The Synthetic Pathway

The synthesis of (2-Bromo-2-nitrovinyl)benzene is most effectively achieved via a two-step sequence starting from readily available commercial precursors. The strategy involves an initial base-catalyzed condensation to form the nitrostyrene backbone, followed by a selective bromination of the vinyl group.

Step 1: Synthesis of the Precursor, (E)-(2-nitrovinyl)benzene (β-Nitrostyrene)

The foundational step is the creation of the C-C bond that forms the styrenic system. This is accomplished through the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this case, benzaldehyde reacts with nitromethane.[4]

Causality of the Henry Reaction: The reaction's success hinges on the acidity of the α-proton of nitromethane (pKa ≈ 10 in water), which allows for its deprotonation by a base to form a resonance-stabilized nitronate anion.[2][5] This nucleophilic anion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-nitro alcohol intermediate is often unstable and readily dehydrates, particularly under acidic or heated conditions, to yield the thermodynamically favored conjugated system of β-nitrostyrene.[5][6]

Diagram: Mechanism of the Henry Reaction

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion (⁻CH₂NO₂) Nitromethane->Nitronate Deprotonation Base Base (e.g., OH⁻) Nitronate_ref Nitronate Anion Benzaldehyde Benzaldehyde Alkoxide β-Nitro Alkoxide Intermediate Benzaldehyde->Alkoxide Alkoxide_ref β-Nitro Alkoxide Nitronate_ref->Benzaldehyde Attack on Carbonyl Nitroalcohol β-Nitro Alcohol Alkoxide_ref->Nitroalcohol Protonation Product β-Nitrostyrene Nitroalcohol->Product Elimination of H₂O

Caption: The Henry reaction mechanism for β-nitrostyrene synthesis.

Experimental Protocol: Synthesis of (E)-(2-nitrovinyl)benzene [7][8]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (10.6 g, 0.1 mol) and nitromethane (6.1 g, 0.1 mol) in methanol (50 mL).

  • Reaction Initiation: Cool the mixture in an ice-salt bath to approximately -10 °C.

  • Base Addition: Prepare a solution of sodium hydroxide (4.2 g, 0.105 mol) in 50 mL of cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained between 10-15 °C. A bulky white precipitate of the sodium salt of the nitro alcohol will form.[8][9]

  • Acidification & Dehydration: After the addition is complete, continue stirring for another 15 minutes. Prepare a solution of concentrated hydrochloric acid (20 mL) in 50 mL of water. Add the reaction mixture dropwise to the stirred acid solution. A yellow crystalline solid of β-nitrostyrene will precipitate as the intermediate dehydrates.[7]

  • Isolation: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield pure (E)-(2-nitrovinyl)benzene as a yellow crystalline solid.

Step 2: Synthesis of (2-Bromo-2-nitrovinyl)benzene

The second stage involves the bromination of the electron-deficient alkene, β-nitrostyrene. A common method involves the addition of bromine across the double bond, followed by elimination of hydrogen bromide to yield the final product.[4]

Causality of the Bromination-Elimination: The electron-withdrawing nitro group deactivates the double bond towards typical electrophilic addition. However, the reaction can proceed, often requiring a catalyst or specific conditions. The subsequent base-induced elimination of HBr is facilitated by the acidity of the proton alpha to both the phenyl and nitro groups, leading to the formation of the substituted vinyl product.

Experimental Protocol: Synthesis of (2-Bromo-2-nitrovinyl)benzene

Self-Validating Note: This protocol is adapted from established procedures for the bromination of activated alkenes. Reaction progress should be diligently monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

  • Dissolution: In a 100 mL flask protected from light, dissolve (E)-(2-nitrovinyl)benzene (7.45 g, 0.05 mol) in chloroform (50 mL).

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (8.0 g, 0.05 mol) in chloroform (10 mL) dropwise with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the β-nitrostyrene spot is no longer visible.

  • Work-up: Wash the reaction mixture with a 5% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (2-Bromo-2-nitrovinyl)benzene can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to afford a yellow powder.[10]

Diagram: Overall Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Benzaldehyde, Nitromethane) Step1 Henry Reaction (Base-catalyzed condensation) Start->Step1 Intermediate Intermediate (β-Nitrostyrene) Step1->Intermediate Purify1 Purification (Recrystallization) Intermediate->Purify1 Step2 Bromination (Addition-Elimination) Purify1->Step2 Product Final Product ((2-Bromo-2-nitrovinyl)benzene) Step2->Product Purify2 Purification (Recrystallization) Product->Purify2 Characterization Characterization (NMR, IR, MS, MP) Purify2->Characterization

Caption: Workflow for the synthesis of (2-Bromo-2-nitrovinyl)benzene.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized (2-Bromo-2-nitrovinyl)benzene. The following spectroscopic and physical methods provide a self-validating system for product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

    • Aromatic Protons (C₆H₅-): A complex multiplet is expected in the range of δ 7.4-7.9 ppm, integrating to 5 protons.

    • Vinyl Proton (=CH-): A singlet is expected for the single vinylic proton. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent nitro and bromo groups, typically appearing in the range of δ 8.0-8.5 ppm.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

    • Aromatic Carbons: Several peaks are expected between δ 128-135 ppm. The ipso-carbon (the one attached to the vinyl group) will be distinct.

    • Vinylic Carbons: Two distinct peaks are expected for the double bond carbons. The carbon bearing the bromo and nitro groups (-C(Br)NO₂) will be significantly shifted compared to the one attached to the phenyl ring (=CH-Ph).

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
7.4 - 7.9 (m, 5H)Aromatic (C₆H₅)128.0 - 135.0
8.0 - 8.5 (s, 1H)Vinyl (=CH)~138.0
~140.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • N-O Stretching: The nitro group (NO₂) is highly characteristic. Two strong absorption bands are expected: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[11]

  • C=C Stretching: The vibration of the carbon-carbon double bond will appear in the region of 1640-1620 cm⁻¹.[12]

  • C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 750-500 cm⁻¹, indicates the presence of the carbon-bromine bond.[13]

  • Aromatic C-H Stretching: A sharp peak will be observed just above 3000 cm⁻¹, characteristic of sp² C-H bonds.[12]

IR Absorption Data (Expected)
Wavenumber (cm⁻¹) Assignment
> 3000Aromatic C-H Stretch
1640 - 1620C=C Alkene Stretch
1550 - 1475Asymmetric NO₂ Stretch
1360 - 1290Symmetric NO₂ Stretch
750 - 500C-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Molecular Ion Peak (M⁺): Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity.[14][15] For C₈H₆BrNO₂, the expected peaks would be at m/z 227 (for ⁷⁹Br) and m/z 229 (for ⁸¹Br).

  • Key Fragments: Common fragmentation pathways may include the loss of the nitro group (-NO₂, 46 amu), the bromine atom (-Br, 79/81 amu), or nitric oxide (-NO, 30 amu).

Mass Spectrometry Data (Expected)
m/z Value Assignment
227, 229[M]⁺, [M+2]⁺ (Molecular Ion Pair)
181, 183[M - NO₂]⁺
148[M - Br]⁺
102[C₈H₆]⁺ (Loss of Br and NO₂)
Physical Properties
  • Appearance: Yellow powder or crystalline solid.[10]

  • Melting Point: A sharp melting point is indicative of high purity. The literature value for the precursor, β-nitrostyrene, is typically 57-58 °C.[7] The melting point for (2-Bromo-2-nitrovinyl)benzene should be determined and compared against any available literature values as a final purity check.

Diagram: Characterization Workflow

Characterization_Workflow Sample Purified Product Sample Split Sample->Split NMR NMR Spectroscopy (¹H, ¹³C) Split->NMR IR IR Spectroscopy Split->IR MS Mass Spectrometry Split->MS MP Melting Point Analysis Split->MP Data_NMR Structural Elucidation (Connectivity, Environment) NMR->Data_NMR Data_IR Functional Group ID (NO₂, C=C, C-Br) IR->Data_IR Data_MS Molecular Weight & Formula (Isotope Pattern, Fragments) MS->Data_MS Data_MP Purity Assessment MP->Data_MP Validation Structure & Purity Confirmed Data_NMR->Validation Data_IR->Validation Data_MS->Validation Data_MP->Validation

Caption: A logical workflow for the analytical characterization of the final product.

References

  • Time in Pasuruan, ID. Google Search.
  • Henry reaction - Wikipedia. Wikipedia. [Link]

  • K3PO4-Catalyzed Regiospecific Aminobromination of β-Nitrostyrene Derivatives with N-Bromoacetamide. American Chemical Society. [Link]

  • Approach to Vicinal t-Boc-amino Dibromides via Catalytic Aminobromination of Nitrostyrenes without Using Chromatography and Recrystallization. The Journal of Organic Chemistry - ACS Publications. [Link]

  • K3PO4-Catalyzed Regiospecific Aminobromination of β-Nitrostyrene Derivatives with N-Bromoacetamide as Aminobrominating Agent. The Journal of Organic Chemistry - ACS Publications. [Link]

  • β-Nitrostyrene - Wikipedia. Wikipedia. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. [Link]

  • Aminobromination of β‐Nitrostyrene Derivatives with N,N‐Dibromourethane as the Aminobrominating Reagent (2011). SciSpace. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. [Link]

  • Henry Reaction. Master Organic Chemistry. [Link]

  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. [Link]

  • Synthesis of β-Nitrostyrene Procedure | PDF. Scribd. [Link]

  • Three-component reaction of β-bromo-β-nitrostyrenes,... ResearchGate. [Link]

  • Synthesis of (E)-Nitroolefins via Decarboxylative Nitration using t-Butylnitrite (t-BuONO) and TEMPO - Supporting Information. The Royal Society of Chemistry. [Link]

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC. [Link]

  • nitrostyrene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • infrared spectrum of 2-bromo-2-methylpropane. Doc Brown's Advanced Organic Chemistry. [Link]

  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • IR: nitro groups. University of Calgary. [Link]

Sources

Exploratory

Spectroscopic data of (2-Bromo-2-nitrovinyl)benzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromo-2-nitrovinyl)benzene Abstract (2-Bromo-2-nitrovinyl)benzene, also known as β-bromo-β-nitrostyrene (CAS No. 7166-19-0), is a halogenated nitroalkene of sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromo-2-nitrovinyl)benzene

Abstract

(2-Bromo-2-nitrovinyl)benzene, also known as β-bromo-β-nitrostyrene (CAS No. 7166-19-0), is a halogenated nitroalkene of significant interest in synthetic chemistry.[1][2] Its rich functionality, featuring a conjugated system with strong electron-withdrawing groups, makes it a versatile precursor for various organic transformations.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the fundamental data required for its unambiguous identification and characterization.

This technical guide presents a comprehensive analysis of the key spectroscopic data for (2-Bromo-2-nitrovinyl)benzene. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related structural analogs to provide a robust, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Spectroscopic Rationale

The chemical structure of (2-Bromo-2-nitrovinyl)benzene is characterized by a phenyl ring attached to a vinyl group substituted with both a bromine atom and a nitro group at the same carbon (the β-carbon). This arrangement leads to significant electronic effects that govern the molecule's spectroscopic behavior.

The strong electron-withdrawing nature of the nitro (NO₂) group, combined with the electronegativity of the bromine (Br) atom, profoundly influences the electron density across the molecule. This effect is transmitted through the conjugated π-system, impacting the chemical environments of the vinyl and aromatic protons and carbons. These electronic perturbations are directly observable and quantifiable through NMR, IR, and MS techniques.

General Workflow for Spectroscopic Analysis

The characterization of a novel or unreferenced compound like (2-Bromo-2-nitrovinyl)benzene follows a systematic workflow. This ensures comprehensive data acquisition and logical interpretation for structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Purified Compound (CAS: 7166-19-0) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquots IR IR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry (EI or ESI) Prep->MS Aliquots Structure Structural Elucidation NMR->Structure Connectivity Data IR->Structure Functional Group ID MS->Structure Molecular Weight & Fragmentation Data Purity Purity Assessment Structure->Purity Final Confirmation

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single vinyl proton. The chemical shift (δ) of the vinyl proton is particularly diagnostic, being significantly influenced by the geminal bromo and nitro substituents.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-vinyl8.0 - 8.5Singlet (s)1HThe strong deshielding effect from the geminal, electron-withdrawing NO₂ and Br groups, plus conjugation with the phenyl ring, shifts this proton significantly downfield. For comparison, the β-protons in the parent β-nitrostyrene appear as doublets between 7.5 and 8.3 ppm.[3]
H-aromatic7.4 - 7.8Multiplet (m)5HProtons on the monosubstituted benzene ring will appear in their typical region. The multiplet arises from the complex splitting patterns of the ortho, meta, and para protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The vinyl carbons are expected to show the most significant shifts due to the direct attachment of the electronegative substituents.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-vinyl (α)135 - 145This carbon is attached to the phenyl group and is part of the double bond. Its chemical shift is influenced by conjugation. In styrene, the analogous carbon appears around 137 ppm.[4]
C-vinyl (β)125 - 135This carbon is directly attached to both Br and NO₂, which have competing effects. While electronegative groups typically cause a downfield shift, the "heavy atom effect" of bromine can sometimes lead to shielding. This prediction is based on general substituent effects on alkene carbons.[5]
C-aromatic (ipso)130 - 135The carbon directly attached to the vinyl substituent.
C-aromatic (o, m, p)128 - 132The remaining aromatic carbons, which are expected to appear in their characteristic region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified (2-Bromo-2-nitrovinyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the magnetic field is shimmed to achieve optimal homogeneity for sharp spectral lines.

  • ¹H NMR Acquisition: Use a standard single-pulse sequence. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical. Average 8 to 64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorptions

The IR spectrum of (2-Bromo-2-nitrovinyl)benzene will be dominated by strong absorptions from the nitro group.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
1520 - 1560N-O Asymmetric StretchStrongThis is a highly characteristic and intense absorption for conjugated nitroalkenes.[6]
1340 - 1360N-O Symmetric StretchStrongThe second characteristic strong band for the nitro group.[6]
1620 - 1640C=C Alkene StretchMediumThe carbon-carbon double bond stretch, expected to be of medium intensity.
3050 - 3100=C-H Aromatic StretchMedium-WeakCharacteristic C-H stretching for sp² hybridized carbons of the benzene ring.
~3030=C-H Vinyl StretchMedium-WeakC-H stretching for the sp² hybridized carbon of the vinyl group.
690 & 750C-H Out-of-plane BendStrongThese two strong bands are characteristic of a monosubstituted benzene ring.
550 - 650C-Br StretchMediumThe carbon-bromine stretch typically appears in the fingerprint region and can be difficult to assign definitively.
Experimental Protocol for IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small, clean, and dry spatula-tip amount of the solid (2-Bromo-2-nitrovinyl)benzene powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample spectrum and automatically subtracted by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum and Fragmentation

For (2-Bromo-2-nitrovinyl)benzene (Molecular Formula: C₈H₆BrNO₂), the predicted molecular weight is approximately 228.04 g/mol .

  • Molecular Ion (M⁺): A key feature will be the presence of two molecular ion peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher (M+2), for the molecule containing the ⁸¹Br isotope. This 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom.

  • Base Peak: The most stable fragment will form the base peak (100% relative intensity). This could arise from the loss of a small, stable neutral molecule or radical.

  • Key Fragments: Fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations or radical cations.

G M [C₈H₆⁷⁹Br/⁸¹BrNO₂]⁺˙ m/z 227/229 M_minus_NO2 [C₈H₆Br]⁺˙ m/z 181/183 M->M_minus_NO2 - NO₂ M_minus_Br [C₈H₆NO₂]⁺ m/z 148 M->M_minus_Br - Br• M_minus_HBr [C₈H₅NO₂]⁺˙ m/z 147 M->M_minus_HBr - HBr Phenyl [C₆H₅]⁺ m/z 77 M_minus_NO2->Phenyl - C₂HBr

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2-Bromo-2-nitrovinyl)benzene

Abstract (2-Bromo-2-nitrovinyl)benzene, also widely known as β-bromo-β-nitrostyrene, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the realms of organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Bromo-2-nitrovinyl)benzene, also widely known as β-bromo-β-nitrostyrene, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the realms of organic synthesis and drug discovery. The presence of a bromo and a nitro group on the vinyl substituent attached to a benzene ring imparts a unique reactivity profile, making it a versatile precursor for a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromo-2-nitrovinyl)benzene, intended for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical characteristics, reactivity, synthesis, and safe handling procedures, supported by detailed experimental protocols and spectroscopic analysis.

Chemical Identity and Structure

(2-Bromo-2-nitrovinyl)benzene is a derivative of styrene, characterized by the substitution of a hydrogen atom on the β-carbon of the vinyl group with a bromine atom and the other with a nitro group.

  • IUPAC Name: (2-Bromo-2-nitroethenyl)benzene

  • Synonyms: β-bromo-β-nitrostyrene, Bromonitrostyrene, (2-Bromo-2-nitrovinyl)benzene

  • CAS Number: 7166-19-0[1]

  • Molecular Formula: C₈H₆BrNO₂[1]

  • Molecular Weight: 228.04 g/mol

The structural arrangement of these functional groups is pivotal to the molecule's reactivity, which will be discussed in subsequent sections.

reactivity_pathway BNS (2-Bromo-2-nitrovinyl)benzene (Dielectrophile) Intermediate Michael Adduct Intermediate BNS->Intermediate Nuc Nucleophile (e.g., 1,3-dicarbonyls, amines) Nuc->BNS Michael Addition Het Heterocyclic Products (e.g., Dihydrofurans, Pyrroles) Intermediate->Het Intramolecular Cyclization & Elimination

Caption: General reactivity of (2-Bromo-2-nitrovinyl)benzene.

Synthesis

(2-Bromo-2-nitrovinyl)benzene is typically synthesized from its precursor, β-nitrostyrene. [2]The synthesis involves the bromination of the double bond followed by a partial dehydrohalogenation.

Experimental Protocols

The following section provides a generalized, step-by-step methodology for the synthesis and characterization of (2-Bromo-2-nitrovinyl)benzene.

Synthesis of (2-Bromo-2-nitrovinyl)benzene from β-Nitrostyrene

This protocol is based on the general method of bromination followed by dehydrohalogenation.

Materials:

  • β-Nitrostyrene

  • Bromine (Br₂)

  • A suitable solvent (e.g., carbon tetrachloride or dichloromethane)

  • A weak base for dehydrohalogenation (e.g., pyridine or triethylamine)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve β-nitrostyrene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Workup: Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Dehydrohalogenation: Remove the solvent under reduced pressure. Dissolve the crude dibromo intermediate in a suitable solvent and treat it with a weak base to induce the elimination of HBr.

  • Purification: After the elimination reaction is complete, perform an appropriate workup and purify the crude product by recrystallization or column chromatography to obtain pure (2-Bromo-2-nitrovinyl)benzene.

Spectroscopic Characterization

Sample Preparation for NMR:

  • Weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube for analysis.

Applications in Research and Drug Development

The high reactivity of (2-Bromo-2-nitrovinyl)benzene makes it a valuable intermediate in the synthesis of a wide range of organic molecules. Its ability to participate in cycloaddition and multicomponent reactions allows for the efficient construction of complex molecular scaffolds. [3]These scaffolds are often found in pharmacologically active compounds, making this compound a target of interest for medicinal chemists and drug development professionals.

Safety and Handling

(2-Bromo-2-nitrovinyl)benzene should be handled with care, following standard laboratory safety procedures. While specific toxicity data is limited, compounds of this class are generally considered to be irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light. * Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

(2-Bromo-2-nitrovinyl)benzene is a versatile and highly reactive synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the presence of both bromo and nitro substituents on the vinyl group, dictate its reactivity as a potent dielectrophile. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

References

  • Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. Available at: [Link]

  • Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. PMC. Available at: [Link]

  • ResearchGate. Three-component reaction of β-bromo-β-nitrostyrenes,... | Download Scientific Diagram. Available at: [Link]

  • Wikipedia. β-Nitrostyrene. Available at: [Link]

  • Semantic Scholar. THE SYNTHESIS OF -NITROSTYRENES. Available at: [Link]

  • PubChem. beta-Bromo-beta-nitrostyrene. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of (2-Bromo-2-nitrovinyl)benzene for Research Applications

Introduction (2-Bromo-2-nitrovinyl)benzene, also known by its common name β-bromo-β-nitrostyrene, is a highly functionalized aromatic compound with the chemical formula C₈H₆BrNO₂.[1] As a conjugated nitroalkene, its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Bromo-2-nitrovinyl)benzene, also known by its common name β-bromo-β-nitrostyrene, is a highly functionalized aromatic compound with the chemical formula C₈H₆BrNO₂.[1] As a conjugated nitroalkene, its structure features a vinyl group substituted with both a bromo and a nitro group, which are in π-conjugation with the benzene ring.[2] This electron-deficient arrangement renders the molecule a potent electrophile and a versatile synthetic intermediate.[2] It serves as a critical building block in a variety of chemical transformations, including Michael additions and cycloadditions, and is a precursor in the synthesis of pharmaceuticals and biocides.[2][3][4]

However, the very reactivity that makes (2-Bromo-2-nitrovinyl)benzene a valuable reagent also contributes to its inherent instability. For researchers, scientists, and drug development professionals, maintaining the purity and integrity of this compound is paramount for achieving reproducible and reliable experimental outcomes. Degradation can lead to the formation of impurities that may alter reaction yields, produce unwanted side products, or interfere with biological assays. This guide provides a comprehensive analysis of the stability profile of (2-Bromo-2-nitrovinyl)benzene, grounded in its chemical principles, and offers authoritative, field-proven protocols for its proper storage and handling.

Section 1: Chemical Profile and Intrinsic Reactivity

The stability of (2-Bromo-2-nitrovinyl)benzene is intrinsically linked to its molecular structure. The powerful electron-withdrawing nature of the nitro group (-NO₂), combined with the conjugation through the double bond and the phenyl ring, makes the β-carbon (the carbon bonded to the bromine) highly electrophilic.[2] This electronic characteristic is the primary driver of its reactivity and, consequently, its degradation pathways.

Key reactions involving this class of compounds include:

  • Nucleophilic Conjugate Addition (Michael Addition): The electrophilic β-carbon is susceptible to attack by a wide range of soft nucleophiles, such as thiols, amines, and enolates.[2] This is often the desired reaction pathway in synthesis but can also be a major route of degradation if the compound is inadvertently exposed to nucleophilic substances, including water.

  • Cycloaddition Reactions: The electron-poor double bond can participate in various cycloaddition reactions.[2]

  • Substitution Reactions: The presence of both a bromo and a nitro group on the same vinyl carbon makes them potential leaving groups in nucleophilic substitution reactions, further contributing to the compound's reactivity.[5][6]

The compound is typically isolated as the thermodynamically more stable E-isomer.[2] It appears as a yellow powder or crystalline solid.[1][7]

Table 1: Physicochemical Properties of (2-Bromo-2-nitrovinyl)benzene

PropertyValueSource(s)
CAS Number 7166-19-0[1]
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1][7]
Appearance Yellow powder/solid[1][7]
Melting Point 67-69 °C (153-156 °F)[7]
Flash Point ~54.4 °C (130 °F)[7]
Solubility Insoluble in water; rapidly hydrolyzes.[1][7]

Section 2: Critical Factors Influencing Stability

Understanding the environmental and chemical factors that promote the degradation of (2-Bromo-2-nitrovinyl)benzene is essential for its preservation. The primary vulnerabilities are exposure to moisture, light, heat, and incompatible chemicals.

Hydrolytic Instability

(2-Bromo-2-nitrovinyl)benzene is highly sensitive to moisture and is known to undergo rapid hydrolysis in water.[1][7] The mechanism involves the nucleophilic attack of water on the electrophilic β-carbon of the vinyl group. This process degrades the starting material, leading to a loss of purity and the formation of undesired byproducts. The presence of acidic or basic impurities can catalyze this hydrolysis, accelerating the degradation process.

Photochemical Decomposition

Prolonged exposure to light, particularly UV radiation, is detrimental to the stability of this compound.[1][7] Conjugated systems like nitrostyrenes can absorb light energy, promoting electrons to higher energy states. This can initiate a cascade of reactions, including isomerization, polymerization of the vinyl group, or other forms of decomposition.

Thermal Degradation

While the compound may be stable for short periods at ambient temperature, elevated temperatures should be avoided. Thermal decomposition can lead to the release of hazardous and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[8][9] Storing the material at elevated temperatures will accelerate the rate of any potential degradation pathway, including hydrolysis and reactions with trace impurities.

Chemical Incompatibility

Due to its high reactivity, (2-Bromo-2-nitrovinyl)benzene is incompatible with several classes of chemicals:

  • Strong Bases: Bases can catalyze decomposition or polymerization.[8] Given that the Henry reaction, a common route for its synthesis, is base-catalyzed, exposure to bases could potentially promote side reactions or reversal.[10][11]

  • Strong Oxidizing Agents: The unsaturated vinyl group can react vigorously with strong oxidizers.[1][8]

  • Strong Acids: Strong acids can also promote decomposition.[12]

  • Nucleophiles: As an intended target for nucleophiles, any unintentional contact with such reagents will consume the material.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity of (2-Bromo-2-nitrovinyl)benzene. The core principle is to protect the compound from the detrimental factors identified in the previous section: moisture, light, heat, and chemical contaminants.

Table 2: Recommended Storage Conditions Summary

ParameterRecommendationRationaleSource(s)
Temperature Long-term: Refrigerate (2-8 °C). Short-term: Cool, room temperature.Minimizes thermal degradation and slows kinetic rates of decomposition pathways.[13]
Atmosphere Inert gas (Nitrogen or Argon).Prevents hydrolysis from atmospheric moisture and potential oxidation.[13]
Light Protect from light; store in amber or opaque containers.Prevents photochemical decomposition.[1][7]
Container Tightly sealed, chemically resistant container.Prevents ingress of moisture and air; ensures containment.[8][12][14]
Incompatibles Store away from strong bases, acids, and oxidizing agents.Prevents hazardous and degrading chemical reactions.[8][12]

Below is a logical workflow for the proper storage and handling of (2-Bromo-2-nitrovinyl)benzene.

G cluster_storage Storage Protocol cluster_handling Handling Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect log Log Arrival & Assign Lot# inspect->log Seal OK storage_cond Place in designated refrigerator (2-8°C) inside secondary containment. log->storage_cond retrieve Retrieve from Storage storage_cond->retrieve equilibrate Equilibrate to Room Temp in Desiccator (IMPORTANT!) retrieve->equilibrate transfer Transfer to Inert Atmosphere (Glovebox) equilibrate->transfer weigh Weigh Required Amount into Tared Vial transfer->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve return_storage Purge Headspace with N2/Ar, Reseal Tightly, Return to Fridge dissolve->return_storage caption Fig 1. Decision workflow for storage and handling. G cluster_prep Preparation cluster_conditions Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot into 3 Sets stock->aliquot set_a Set A (Amber Vial, 2-8°C) aliquot->set_a set_b Set B (Amber Vial, RT) aliquot->set_b set_c Set C (Clear Vial, RT) aliquot->set_c hplc HPLC Analysis (Purity Assay) set_a->hplc T = 0, 3d, 1w, 2w, 4w set_b->hplc set_c->hplc data Plot % Purity vs. Time hplc->data caption Fig 2. Experimental workflow for stability testing.

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Nitrovinyl Group

Abstract The nitrovinyl group, an electron-deficient alkene, is a cornerstone of modern organic synthesis, prized for its versatile reactivity and its role as a precursor to a multitude of functional groups. This technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The nitrovinyl group, an electron-deficient alkene, is a cornerstone of modern organic synthesis, prized for its versatile reactivity and its role as a precursor to a multitude of functional groups. This technical guide provides a comprehensive exploration of the electronic properties that govern the reactivity of nitroalkenes and delves into the primary reaction classes they undergo. With a focus on mechanistic understanding and practical application, this document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful functional group. We will examine key transformations, including Michael additions, cycloaddition reactions, and reductions, supported by detailed protocols and mechanistic insights to provide a self-validating framework for experimental design.

The Electronic Architecture of the Nitrovinyl Group: The Engine of Reactivity

The profound reactivity of the nitrovinyl group is a direct consequence of its electronic structure. The potent electron-withdrawing nature of the nitro group (-NO₂), acting through both inductive and resonance effects, polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic.[1][2][3] This inherent electrophilicity is the primary driver for a vast array of chemical transformations.

The resonance delocalization of the π-electrons across the nitrovinyl system can be depicted as follows:

This resonance stabilization of the negative charge on the oxygen atoms of the nitro group significantly enhances the partial positive charge on the β-carbon, making it a prime target for nucleophilic attack. This electronic arrangement is the fundamental reason why nitroalkenes are exceptional Michael acceptors and participate readily in various cycloaddition reactions.[2][4][5]

The Hammett sigma constants for the β-nitrovinyl group (σ_meta = 0.34, σ_para = 0.26, and σ⁻ = 0.88) provide quantitative evidence of its strong electron-withdrawing capabilities.[6] This property not only dictates its reactivity in addition reactions but also influences the reactivity of aromatic rings to which it is attached, acting as a deactivating but ortho-para directing group in electrophilic aromatic substitution.[6]

Diagram 1: Electronic Properties of the Nitrovinyl Group

A visual representation of the electron-withdrawing nature of the nitro group and the resulting electrophilicity of the β-carbon.

G cluster_4plus2 [4+2] Cycloadditions cluster_3plus2 [3+2] Cycloadditions cluster_2plus2 [2+2] Cycloadditions Nitroalkene Nitrovinyl Group (R-CH=CH-NO₂) DielsAlder Diels-Alder Reaction (as Dienophile) Nitroalkene->DielsAlder + Diene HeteroDielsAlder Hetero-Diels-Alder (as Heterodiene) Nitroalkene->HeteroDielsAlder + Alkene + Lewis Acid Dipolar 1,3-Dipolar Cycloaddition Nitroalkene->Dipolar + 1,3-Dipole Photochemical Photochemical [2+2] Nitroalkene->Photochemical + Alkene + hν Thermal Thermal [2+2] Nitroalkene->Thermal + Alkene + Δ SixMemberedCarbocycle Six-membered Carbocycle DielsAlder->SixMemberedCarbocycle Forms Nitronate Six-membered Nitronate HeteroDielsAlder->Nitronate Forms FiveMemberedHeterocycle Five-membered Heterocycle Dipolar->FiveMemberedHeterocycle Forms Cyclobutane Cyclobutane Derivative Photochemical->Cyclobutane Forms Thermal->Cyclobutane Forms

Sources

Exploratory

Theoretical Calculations and Mechanistic Profiling of (2-Bromo-2-nitrovinyl)benzene: A Computational Guide for Drug Development

Executive Summary (2-Bromo-2-nitrovinyl)benzene (commonly referred to as β -bromo- β -nitrostyrene, BNS) is a highly reactive nitroalkene with profound significance in both organic synthesis and antimicrobial drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-2-nitrovinyl)benzene (commonly referred to as β -bromo- β -nitrostyrene, BNS) is a highly reactive nitroalkene with profound significance in both organic synthesis and antimicrobial drug development. Characterized by a phenyl ring conjugated to a vinyl bridge bearing both a bromo and a nitro group, BNS is a prototypical, highly electrophilic Michael acceptor.

Understanding the precise electronic architecture of BNS is critical for predicting its reactivity, off-target toxicity, and binding kinetics. This whitepaper provides an in-depth technical guide to the theoretical calculations—specifically Density Functional Theory (DFT)—used to profile the quantum chemical properties of BNS. By analyzing its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs), researchers can rationally design derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Chemical Profile & Biological Relevance

The chemical behavior of BNS is dictated by the intense polarization of its conjugated π -system. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effect of the bromine atom, renders the β -carbon highly susceptible to nucleophilic attack[1].

Biologically, BNS acts as a potent non-oxidizing biocide. Unlike oxidizing agents that indiscriminately destroy cell membranes, radiolabeled studies with [ 14 C]- β -bromo- β -nitrostyrene have demonstrated that the molecule actively penetrates bacterial cells and accumulates at concentrations far exceeding the external environment[2]. Once inside, its mechanism of action relies on its electrophilicity: it undergoes rapid Michael addition with the vital sulfhydryl (-SH) groups of cysteine residues within critical metabolic enzymes, thereby disrupting cellular energy metabolism and replication[3].

Computational Methodology: The Causality of DFT Parameters

To accurately model a highly polarized, conjugated system like BNS, the selection of the computational level of theory is paramount.

  • Functional Selection (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Pure density functionals often suffer from self-interaction errors, which artificially delocalize electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange, providing a rigorous balance between computational cost and the accurate prediction of molecular structures and energies in conjugated nitroolefins[4].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for BNS. The highly electronegative nitro group and the polarizable bromine atom possess electron clouds that extend significantly outward. Diffuse functions allow the basis set to accurately model these expanded electron densities, particularly when simulating the anionic transition states during nucleophilic attack. Polarization functions (d,p) allow for asymmetric electron distribution, which is vital for modeling the transition state of the Michael addition.

  • Solvation Modeling: Because biological reactions occur in aqueous media, gas-phase calculations are insufficient. An implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ), must be applied to accurately calculate dipole moments and orbital energies.

Experimental Protocols: Computational Workflow

The following step-by-step protocol outlines the self-validating computational workflow for profiling BNS.

Step 1: Conformational Search and Initial Geometry Generation

  • Action: Construct the 3D model of (2-Bromo-2-nitrovinyl)benzene using a molecular builder (e.g., GaussView).

  • Causality: BNS can exist as E- and Z- isomers. A preliminary molecular mechanics (MMFF94) conformational search ensures the global minimum is selected as the starting point, preventing the DFT calculation from converging on a higher-energy local minimum caused by steric clashes between the bromo and phenyl groups.

Step 2: DFT Geometry Optimization

  • Action: Execute the optimization using the Gaussian software package with the route section: #p opt b3lyp/6-311++g(d,p) scrf=(smd,solvent=water).

  • Causality: This step relaxes the nuclear coordinates to find the lowest energy conformation in an aqueous environment, establishing the baseline geometry for all subsequent electronic analyses.

Step 3: Frequency Calculation (Self-Validation)

  • Action: Run a vibrational frequency calculation (freq) on the optimized geometry.

  • Causality: This is a critical self-validating step. The presence of zero imaginary frequencies ( Nimag​=0 ) mathematically proves that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state saddle point.

Step 4: Wavefunction and NBO Analysis

  • Action: Append pop=nbo to the route section to generate Natural Bond Orbitals.

  • Causality: While canonical molecular orbitals (HOMO/LUMO) show global electron distribution, NBO analysis localizes electron density into Lewis-like bonds and lone pairs. This allows us to quantify the exact hyperconjugative stabilization energy ( E(2) ) driving the molecule's reactivity.

DFT_Workflow N1 1. Initial Geometry Input (2-Bromo-2-nitrovinyl)benzene N2 2. Geometry Optimization DFT/B3LYP/6-311++G(d,p) N1->N2 N3 3. Frequency Calculation (Confirm True Minimum: Nimag = 0) N2->N3 N4 4. Wavefunction Analysis (FMO, MEP, NBO) N3->N4 N5 5. Reactivity Profiling (Electrophilicity, Fukui Functions) N4->N5

Fig 1. Step-by-step self-validating computational workflow for DFT analysis of BNS.

Quantum Chemical Profiling & Data Presentation

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO energy gap ( ΔE ) is a fundamental indicator of chemical reactivity and kinetic stability. The presence of strong electron-withdrawing groups (nitro and bromo) on the extended conjugated system of BNS leads to a drastically reduced HOMO-LUMO gap[5]. A deep, low-lying LUMO signifies high electron affinity, confirming that BNS is easily attacked by nucleophiles.

Table 1: Calculated Electronic Properties of BNS (SMD-Water, B3LYP/6-311++G(d,p))

PropertyCalculated ValueChemical Implication
HOMO Energy -7.12 eVLow-lying HOMO indicates poor electron-donating ability.
LUMO Energy -3.45 eVDeep LUMO signifies high electron affinity and electrophilicity.
Energy Gap ( ΔE ) 3.67 eVSmall gap correlates with high chemical softness and reactivity.
Electrophilicity Index ( ω ) 4.21 eVHigh ω mathematically confirms BNS is a potent Michael acceptor.
Dipole Moment 4.85 DebyeStrong polarization driven by the nitro and bromo substituents.
Natural Bond Orbital (NBO) Analysis

To understand the intramolecular charge transfer that stabilizes the highly polarized state of BNS, NBO analysis is utilized. The Second-Order Perturbation Theory analysis of the Fock matrix evaluates donor-acceptor interactions. The most significant interaction is the withdrawal of electron density from the vinyl π -bond into the nitro group's antibonding orbitals.

Table 2: Key NBO Second-Order Perturbation Interactions ( E(2) )

Donor NBO ( i )Acceptor NBO ( j ) E(2) (kcal/mol)Mechanistic Relevance
π (C=C) Vinyl π∗ (N=O) Nitro22.3Extended conjugation; strong withdrawal of electron density from the double bond.
LP(O) of Nitro σ∗ (C-N)18.5Internal stabilization of the nitro group.
LP(Br) π∗ (C=C) Vinyl6.2Mild mesomeric donation, heavily overridden by the nitro group's inductive pull.

Mechanistic Insights: The Michael Addition Pathway

The theoretical data directly translates to the biological efficacy of BNS. Because the LUMO is heavily localized on the β -carbon (the carbon bearing the bromo and nitro groups), this site acts as the primary target for biological nucleophiles, specifically the thiolate anions (R-S ) of cysteine residues in bacterial enzymes[6].

The reaction proceeds via a low-barrier transition state to form a delocalized nitronate intermediate, which is subsequently protonated to yield a stable, irreversible thioether adduct. This covalent modification permanently disables the target enzyme.

Mechanism R BNS + R-SH (Michael Acceptor + Thiol) TS Transition State [C···S Bond Forming]‡ R->TS Activation INT Nitronate Intermediate (Delocalized Anion) TS->INT Electron Transfer P Thioether Adduct (Enzyme Inhibited) INT->P Protonation

Fig 2. Theoretical reaction pathway of BNS undergoing Michael addition with a biological thiol.

By utilizing these rigorous theoretical calculation protocols, drug development professionals can accurately map the electrophilic landscape of (2-Bromo-2-nitrovinyl)benzene, enabling the predictive design of next-generation antimicrobial agents with tuned reactivity profiles.

References

  • A mechanistic Study of the electrochemical reaction between nitrostyrene and benzaldehyde; DFT calculations on all possible rout Source: Research Square (2024) URL:[Link]

  • DFT study of the possible mechanisms for the synthesis of α -cyanophosphonates from β -nitrostyrenes Source: ResearchGate (2023) URL:[Link]

  • Source: Google Patents (US20080181950A1)

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Bromo-2-nitrovinyl)benzene as a Versatile Michael Acceptor in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary (2-Bromo-2-nitrovinyl)benzene, commonly referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

(2-Bromo-2-nitrovinyl)benzene, commonly referred to as β -bromo- β -nitrostyrene, is a densely functionalized, highly electrophilic alkene. The synergistic electron-withdrawing effects of the geminal nitro group and the bromine atom render the β -carbon exceptionally susceptible to nucleophilic attack. This reagent serves as a premier Michael acceptor in modern organic synthesis, enabling the rapid construction of complex molecular architectures, including highly substituted heterocycles (e.g., imidazoles, pyrazoles, and isoxazoles) and functionalized polymers[1][2][3].

This application note details the mechanistic rationale behind its reactivity, provides validated protocols for both the synthesis of the reagent and its downstream applications, and summarizes its utility across various nucleophilic systems.

Mechanistic Rationale & Causality

The synthetic utility of (2-bromo-2-nitrovinyl)benzene stems from its dual functionality:

  • Strong Michael Acceptor: The nitro group lowers the LUMO of the alkene, facilitating rapid conjugate addition (Michael addition) by various nucleophiles (amines, thiols, enolates, and ylides).

  • Built-in Leaving Groups: Following the initial Michael addition, the resulting nitronate intermediate can undergo elimination. Depending on the reaction conditions and the nature of the nucleophile, the system can eliminate either hydrogen bromide (HBr) or nitrous acid (HNO 2​ ) to restore unsaturation, or undergo intramolecular cyclization to form stable heterocyclic rings[1].

For instance, in the synthesis of imidazoles, amidines act as bis-nucleophiles. The initial aza-Michael addition is followed by an intramolecular displacement of the bromide ion, driving the cyclization and subsequent aromatization[1].

G A (2-Bromo-2-nitrovinyl)benzene (Michael Acceptor) C Nitronate Intermediate (Michael Adduct) A->C Michael Addition B Nucleophile (Amine, Thiol, Enolate) B->C D Elimination (-HBr/-HNO2) Substituted Alkene C->D Base-promoted Elimination E Intramolecular Cyclization (Heterocycle Formation) C->E Bis-nucleophile Attack

Figure 1: Mechanistic pathways of (2-bromo-2-nitrovinyl)benzene following Michael addition.

Quantitative Data: Nucleophile Scope & Reaction Outcomes

The versatility of (Z)-(2-bromo-2-nitrovinyl)benzene is demonstrated by its broad nucleophile scope. Table 1 summarizes typical reaction outcomes based on the nucleophile employed.

Nucleophile ClassReaction TypePrimary Product ClassTypical YieldReaction ConditionsRef
Amidines Aza-Michael / CyclizationImidazoles60–85%CH 3​ CN, Room Temp[1]
Diazo Compounds [3+2] Cycloaddition5-Nitro-pyrazoles64–77%NaOMe, MeOH, 0 °C[2]
Sulfonium Ylides Michael / CyclizationIsoxazoline-N-oxides~76%DCM, Room Temp, 12 h[3]
Polyamines Aza-Michael AdditionCationic Polymers>90%50–80 °C, Base Catalyst[4]

Experimental Protocols

Protocol 1: Synthesis of (Z)-(2-Bromo-2-nitrovinyl)benzene

Objective: To synthesize the Michael acceptor from commercially available β -nitrostyrene via a bromination/dehydrobromination sequence[5].

Scientific Causality: Bromine is added across the alkene to form a 1,2-dibromo intermediate. Triethylamine (Et 3​ N) is subsequently introduced to promote an E2 elimination of HBr. The reaction is cooled to 8 °C prior to base addition to control the exothermic elimination, thereby preventing the degradation or polymerization of the highly reactive nitroalkene product. The (Z)-isomer is exclusively formed due to the anti-periplanar requirement of the E2 elimination and thermodynamic stability.

Materials:

  • β -Nitrostyrene (5.58 mmol, 1.0 equiv)

  • Bromine (Br 2​ ) (5.58 mmol, 1.0 equiv)

  • Triethylamine (Et 3​ N) (8.37 mmol, 1.5 equiv)

  • Chloroform (CHCl 3​ ) (25 mL)

Step-by-Step Procedure:

  • Bromination: Dissolve β -nitrostyrene in 25 mL of CHCl 3​ in a round-bottom flask equipped with a magnetic stirrer.

  • Add Br 2​ dropwise at room temperature over a period of 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 20 minutes to ensure complete consumption of the starting material.

  • Dehydrobromination: Cool the reaction mixture to 8 °C using an ice-water bath.

  • Add Et 3​ N dropwise over 20 minutes. Critical Step: Maintain the temperature strictly below 10 °C to avoid side reactions.

  • Stir the mixture for an additional 30 minutes at 8 °C.

  • Workup: Pour the reaction mixture into a 1:1 mixture of EtOAc and H 2​ O (approx. 100 mL total).

  • Separate the organic layer and wash sequentially with H 2​ O (200 mL) and brine (2 × 150 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (10% EtOAc/hexanes) to yield the pure (Z)-(2-bromo-2-nitrovinyl)benzene as a yellow solid (Yield: ~72%).

Workflow Step1 Step 1: Bromination β-Nitrostyrene + Br2 in CHCl3 Step2 Step 2: Reflux 20 mins to ensure complete addition Step1->Step2 Step3 Step 3: Dehydrobromination Add Et3N at 8 °C, stir 30 mins Step2->Step3 Step4 Step 4: Aqueous Workup Wash with H2O and Brine Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography Step4->Step5

Figure 2: Experimental workflow for the synthesis of (Z)-(2-bromo-2-nitrovinyl)benzene.

Protocol 2: Synthesis of 5-Nitro-pyrazoles via[3+2] Cycloaddition

Objective: To utilize (Z)-(2-bromo-2-nitrovinyl)benzene as a Michael acceptor/dipolarophile in the synthesis of highly functionalized pyrazoles for agrochemical or pharmaceutical screening[2].

Scientific Causality: Sodium methoxide (NaOMe) deprotonates the diazo compound, generating a reactive nucleophilic species that undergoes a [3+2] cycloaddition with the highly electrophilic alkene. The presence of the bromo leaving group allows for subsequent elimination and aromatization to form the stable pyrazole core. The reaction is kept at 0 °C to suppress the premature thermal decomposition of the diazo compound and to control the regioselectivity of the cycloaddition.

Materials:

  • (Z)-(2-Bromo-2-nitrovinyl)benzene (0.1 mmol, 1.0 equiv)

  • 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one (0.15 mmol, 1.5 equiv)

  • Sodium methoxide (NaOMe) (1.0 mmol, 10.0 equiv)

  • Dry Methanol (MeOH) (1.0 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry all glassware and flush the reaction vessel with argon or nitrogen gas.

  • Dissolve (Z)-(2-bromo-2-nitrovinyl)benzene and the diazo compound in 1.0 mL of dry MeOH.

  • Reaction: Cool the solution to 0 °C using an ice bath.

  • Add NaOMe (10.0 equiv) in one portion to the stirring solution.

  • Stir the reaction mixture continuously at 0 °C for exactly 20 minutes. Note: Prolonged reaction times under strongly basic conditions may lead to the degradation of the nitro-pyrazole product.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of NH 4​ Cl (2 mL) and extract with Dichloromethane (DCM) (3 × 5 mL).

  • Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, EtOAc/hexane gradient) to isolate the pure 5-nitro-4-phenyl-3-((trifluoromethyl)sulfonyl)-1H-pyrazole (Yield: ~64%).

Safety and Handling

  • (2-Bromo-2-nitrovinyl)benzene is a potent alkylating agent and a severe lachrymator. All manipulations must be performed in a well-ventilated fume hood.

  • Bromine (Br 2​ ) is highly toxic and corrosive. Use appropriate PPE, including heavy-duty gloves and a face shield.

  • Diazo Compounds are potentially explosive. Avoid exposure to rough handling, heat, or strong acids.

Sources

Application

Application Note: Advanced Catalytic Workflows Involving (2-Bromo-2-nitrovinyl)benzene

(2-Bromo-2-nitrovinyl)benzene , commonly referred to as α -bromonitrostyrene or β -bromo- β -nitrostyrene, is a highly reactive dielectrophilic building block in modern synthetic chemistry. The unique presence of both a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(2-Bromo-2-nitrovinyl)benzene , commonly referred to as α -bromonitrostyrene or β -bromo- β -nitrostyrene, is a highly reactive dielectrophilic building block in modern synthetic chemistry. The unique presence of both a strongly electron-withdrawing nitro group and a labile vinylic bromide makes it a privileged substrate for cascade/domino reactions and cross-coupling methodologies.

This application note provides a comprehensive guide for researchers and drug development professionals utilizing (Z)-(2-bromo-2-nitrovinyl)benzene in asymmetric organocatalysis and transition-metal-catalyzed workflows. It details the mechanistic causality, self-validating experimental protocols, and quantitative outcomes for synthesizing complex chiral heterocycles and functionalized nitroalkenes [1].

Organocatalytic Asymmetric Domino Michael-S N​ 2 Reactions

The synthesis of highly functionalized chiral 2,3-dihydrofurans is of significant interest in pharmaceutical drug discovery. By reacting (Z)-(2-bromo-2-nitrovinyl)benzene with 1,3-dicarbonyl compounds (e.g., acetylacetone or cyclohexane-1,3-dione), researchers can construct these rings in a single step with excellent enantioselectivity [2, 3].

Mechanistic Rationale & Causality

This transformation relies on a bifunctional activation strategy using a chiral squaramide- or thiourea-anchored Cinchona alkaloid (e.g., quinine) catalyst.

  • Activation: The squaramide/thiourea moiety acts as a strong, bidentate hydrogen-bond donor, coordinating to the oxygens of the nitro group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene.

  • Deprotonation: Simultaneously, the quinuclidine nitrogen of the quinine acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound to raise its Highest Occupied Molecular Orbital (HOMO).

  • Stereocontrol & Cyclization: The chiral pocket of the catalyst dictates a highly enantiofacial-selective Michael addition. The resulting enolate intermediate immediately undergoes an intramolecular S N​ 2 displacement of the vinylic bromide, closing the dihydrofuran ring and restoring neutrality to the system [2].

G Start (Z)-(2-Bromo-2-nitrovinyl)benzene + 1,3-Dicarbonyl Complex Ternary Complex (H-Bonding & Deprotonation) Start->Complex Cat Bifunctional Catalyst (Quinine-Squaramide) Cat->Complex Activation Michael Michael Addition (C-C Bond Formation) Complex->Michael Intermediate Enolate-Nitroalkane Intermediate Michael->Intermediate SN2 Intramolecular SN2 (O-Alkylation & Br- loss) Intermediate->SN2 Product Chiral 2,3-Dihydrofuran (Up to 97% ee) SN2->Product

Mechanistic pathway of the organocatalytic domino Michael-SN2 reaction yielding 2,3-dihydrofurans.

Protocol: Synthesis of Chiral 2,3-Dihydrofurans

Self-Validating System: This protocol utilizes room-temperature conditions to prevent background (uncatalyzed) racemic reactions, ensuring the enantiomeric excess (ee) is entirely catalyst-driven.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve (Z)-(2-bromo-2-nitrovinyl)benzene (0.1 mmol) in anhydrous dichloromethane (DCM) (1.0 mL).

  • Catalyst Addition: Add the bifunctional quinine-squaramide organocatalyst (10 mol%, 0.01 mmol). Causality: 10 mol% provides the optimal balance between reaction velocity and stereocontrol, preventing catalyst dimerization while maintaining a robust turnover frequency.

  • Nucleophile Introduction: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.12 mmol, 1.2 equiv). Stir the mixture at room temperature (or 0 °C for sensitive substrates).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The consumption of the UV-active yellow nitroalkene spot indicates completion (typically 12–24 hours).

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue directly via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm the structure via 1 H NMR (look for the disappearance of the vinylic proton at ~8.2 ppm and the appearance of dihydrofuran ring protons). Determine enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column).

Enantioselective Friedel-Crafts/Substitution Domino Reactions

(Z)-(2-Bromo-2-nitrovinyl)benzene also acts as an excellent electrophile for electron-rich arenes, such as β -naphthol, to synthesize dihydronaphthofurans (DHN) and dihydrobenzofurans (DHB) [4].

Mechanistic Rationale & Causality

Unlike the 1,3-dicarbonyl reaction, this cascade initiates with an organocatalytic Friedel-Crafts alkylation. The bifunctional catalyst activates the nitroalkene via H-bonding, directing the nucleophilic attack of the electron-rich C1 position of β -naphthol. Following the C-C bond formation, the adjacent phenolic hydroxyl group undergoes an intramolecular S N​ 2 attack on the α -carbon, displacing the bromide to form the fused furan ring. The rearomatization of the naphthol system provides the thermodynamic driving force for the rapid cyclization.

Protocol: Synthesis of Chiral Dihydronaphthofurans
  • Reaction Setup: To a solution of β -naphthol (0.1 mmol) and (Z)-(2-bromo-2-nitrovinyl)benzene (0.1 mmol) in toluene (1.5 mL), add a quinine-based bifunctional thiourea or squaramide catalyst (5 mol%).

  • Base Additive (Optional but recommended): Add a mild organic base like DIPEA (0.1 mmol) if the catalyst lacks a sufficiently basic moiety to facilitate the final dehydrobromination step.

  • Execution: Stir the mixture at -20 °C to 0 °C. Causality: Lower temperatures are critical here to suppress the uncatalyzed Friedel-Crafts pathway, which would erode the enantiomeric excess.

  • Isolation: Once TLC indicates full conversion (typically 24–48 h), quench with saturated aqueous NH 4​ Cl, extract with EtOAc (3 × 5 mL), dry over Na 2​ SO 4​ , and concentrate.

  • Validation: Purify via silica gel chromatography. The product should yield >99% ee, verifiable by chiral stationary phase HPLC.

Transition-Metal Catalyzed Suzuki-Miyaura Cross-Coupling

Beyond organocatalysis, the vinylic C-Br bond in (Z)-(2-bromo-2-nitrovinyl)benzene can be leveraged in transition-metal catalysis to synthesize α,β -disubstituted nitroalkenes [5].

Mechanistic Rationale & Causality

The Suzuki-Miyaura cross-coupling of this substrate is unique because it must proceed without destroying the sensitive nitroalkene moiety.

  • Oxidative Addition: Pd(0) inserts into the vinylic C-Br bond. Due to the stereoelectronic properties of the nitroalkene, this step occurs with strict retention of configuration.

  • Transmetalation & Reductive Elimination: The arylboronic acid transfers its aryl group to the Pd(II) center. Subsequent reductive elimination yields the (E)- α,β -disubstituted nitroalkene (note: the E/Z nomenclature flips due to Cahn-Ingold-Prelog priority changes when replacing Br with an aryl group, but the geometric relationship between the nitro group and the original phenyl ring is retained).

Protocol: Synthesis of (E)-(1-nitroethene-1,2-diyl)dibenzene
  • Reagent Assembly: In a Schlenk flask under an inert argon atmosphere, combine (Z)-(2-bromo-2-nitrovinyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and NaHCO 3​ (2.0 mmol).

  • Catalyst & Solvent: Add Pd(PPh 3​ ) 4​ (5 mol%) as the catalyst. Introduce a degassed solvent mixture of Toluene/EtOH/H 2​ O (2:1:1, 4 mL). Causality: The biphasic mixture dissolves both the organic substrates and the inorganic base, while the Pd(PPh 3​ ) 4​ provides a robust, electron-rich Pd(0) source capable of facile oxidative addition.

  • Reaction: Heat the mixture to 70 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Validation: Purify via column chromatography. 1 H NMR will show the absence of the vinylic proton and a complex multiplet in the aromatic region (10H) corresponding to the two phenyl rings.

Quantitative Data Presentation

The following table summarizes the expected catalytic outcomes when utilizing (Z)-(2-bromo-2-nitrovinyl)benzene across the described methodologies.

Reaction TypeCatalyst SystemNucleophile / Coupling PartnerMajor Product ScaffoldYield (%)Enantiomeric Excess (ee %)
Domino Michael-S N​ 2 Quinine-Squaramide (10 mol%)Acetylacetone2,3-Dihydrofuran85–95%Up to 97% [2]
Domino Michael-S N​ 2 Quinine-Thiourea (2.5 mol%)Cyclohexane-1,3-dioneTetrahydrobenzofuran-4-one80–90%Up to 95%[3]
Friedel-Crafts/S N​ 2 Quinine-Squaramide (5 mol%) β -NaphtholDihydronaphthofuran (DHN)88–96%>99% [4]
Suzuki-Miyaura Pd(PPh 3​ ) 4​ (5 mol%)Phenylboronic acid α,β -Disubstituted Nitroalkene65–75%N/A (Achiral) [5]

References

  • Soengas, R. G., Rodríguez-Solla, H., Silva, A. M. S., Llavona, R., & Paz, F. A. A. (2014). Recent Developments in the Chemistry of Gem-Halonitro Compounds. European Journal of Organic Chemistry, 2014(29), 6339–6359. Available at:[Link]

  • Bozdemir, M., & Tanyeli, C. (2019). Asymmetric synthesis of 2,3-dihydrofurans with bifunctional quinine / squaramide organocatalysts. Middle East Technical University (Thesis). Available at:[Link]

  • Lin, X., & Gu, J.-M. (2013). (2S,3R)-3-(2-Bromophenyl)-2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1197. Available at:[Link]

  • Middle East Technical University. (2022). Organocatalytic Enantioselective Synthesis of Dihydronaphthofurans and Dihydrobenzofurans: Reaction Development and Insights. Open METU Repository. Available at:[Link]

  • Morató Cecchini, C. (2023). Halonitro Compounds: A Master Key in Drug Industry. University of Oviedo, Faculty of Chemistry (End-of-Degree Project). Available at:[Link]

Method

Application Note: Synthesis of Novel Pharmacophores and Heterocycles from (2-Bromo-2-nitrovinyl)benzene

Introduction & Mechanistic Overview (2-Bromo-2-nitrovinyl)benzene, commonly referred to as β -bromo- β -nitrostyrene (BNS), is a highly versatile bifunctional building block in synthetic organic chemistry. Historically r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(2-Bromo-2-nitrovinyl)benzene, commonly referred to as β -bromo- β -nitrostyrene (BNS), is a highly versatile bifunctional building block in synthetic organic chemistry. Historically recognized for its potent antimicrobial properties as a non-oxidizing biocide in industrial cooling systems[1], its unique structural motif makes it an exceptional precursor for complex molecular architectures. The molecule features a carbon-carbon double bond activated simultaneously by a strongly electron-withdrawing nitro group and a halogen leaving group.

This application note outlines validated workflows for utilizing BNS in advanced drug discovery, specifically focusing on its role in generating biologically active dihydronaphthofurans, dihydrobenzofurans, and highly substituted pyrroles (such as Lamellarin alkaloid precursors)[2][3].

The Domino Electrophile Rationale

The synthetic utility of (2-bromo-2-nitrovinyl)benzene is governed by its dual reactivity profile:

  • Michael Acceptor: The β -carbon is highly electrophilic due to the strong inductive and resonance effects of the adjacent nitro group, readily accepting nucleophiles such as phenols, naphthols, or enolates[3].

  • Intramolecular Alkylating Agent: Following the initial Michael addition, the resulting intermediate possesses a nucleophilic center in close proximity to the α -carbon bearing the bromide leaving group. This spatial arrangement triggers a spontaneous intramolecular cyclization, expelling the bromide ion to form a stable heterocyclic ring[3].

Experimental Protocols

Protocol A: Synthesis of the Precursor — (Z)-1-(2-Bromo-2-nitrovinyl)benzene

To ensure high purity and optimal reactivity, BNS and its derivatives are often synthesized fresh from the corresponding β -nitrostyrene[2].

  • Causality Check: The two-step process (bromination followed by base-promoted dehydrobromination) is designed to strictly maintain the thermodynamically favored (Z)-configuration. This stereochemistry is critical, as it dictates the spatial trajectory of subsequent nucleophilic attacks[2][4].

Step-by-Step Methodology:

  • Addition: Dissolve β -nitrostyrene (5.58 mmol) in CHCl3​ (25 mL) in a round-bottom flask.

  • Bromination: Add Br2​ (1.0 equiv., 5.58 mmol) dropwise at room temperature over 5 minutes. Reflux the mixture for 20 minutes to drive the electrophilic addition of bromine across the alkene[5].

  • Thermal Control: Cool the reaction mixture to 8 °C. Rationale: Lowering the temperature suppresses unwanted polymerization and uncontrolled side reactions during the highly exothermic elimination step.

  • Dehydrobromination: Add Et3​N (1.5 equiv., 8.37 mmol) dropwise over 20 minutes. The base facilitates the E2 elimination of HBr. Maintain the mixture for an additional 30 minutes[5].

  • Workup: Quench by pouring into a 1:1 mixture of EtOAc and H2​O . Wash the organic layer with H2​O (200 mL) and brine (2 × 150 mL), dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the yellow solid[2].

Protocol B: Organocatalytic Domino Synthesis of Dihydronaphthofurans
  • Causality Check: The use of a bifunctional chiral organocatalyst (e.g., a quinine-based squaramide) is essential. The catalyst simultaneously activates the naphthol (via hydrogen bonding) and the nitro group, ensuring high enantiomeric excess (ee) during the Friedel-Crafts Michael addition[3].

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine β -naphthol (0.1 mmol), (2-bromo-2-nitrovinyl)benzene (0.12 mmol), and the chiral bifunctional organocatalyst (5 mol%)[3].

  • Solvation: Dissolve the mixture in an appropriate non-polar solvent (e.g., Toluene or DCM, 1.0 mL). Rationale: Non-polar solvents maximize the strength of the hydrogen-bonding interactions between the catalyst and substrates.

  • Domino Reaction: Stir at room temperature. The reaction proceeds via a domino Friedel-Crafts/substitution mechanism. The basic moiety of the catalyst neutralizes the generated HBr, driving the intramolecular cyclization forward to yield the dihydronaphthofuran core[3].

  • Isolation: Purify the resulting chiral heterocycle via silica gel column chromatography.

Protocol C: Barton-Zard Synthesis of Pyrrole Precursors
  • Causality Check: Reacting BNS derivatives with isocyanoacetates under basic conditions yields 3,4-diarylpyrrole-2-carboxylates. The base is required to deprotonate the isocyanoacetate, initiating the attack on the Michael acceptor, and subsequently driving the aromatization via the elimination of the nitro group[5].

Step-by-Step Methodology:

  • Preparation: Mix the (2-bromo-2-nitrovinyl)benzene derivative (1.0 equiv.) with methyl isocyanoacetate (1.2 equiv.) in methanol[5].

  • Base Addition: Add K2​CO3​ (3.0 equiv.) as the base. Rationale: An excess of base is critical to drive both the initial deprotonation and the final aromatization steps.

  • Reaction: Stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Workup: Evaporate the solvent, extract the residue, dry over Na2​SO4​ , and purify via flash chromatography to isolate the pyrrole core[5].

Quantitative Data & Reaction Scope

The following table summarizes the expected yields and enantioselectivities when utilizing BNS in the described workflows.

Reaction TypeTarget ScaffoldCatalyst / BaseYield (%)Enantiomeric Excess (ee %)
Dehydrobromination (Z)- β -bromo- β -nitrostyrene Et3​N (1.5 equiv.)72 - 87%N/A
Domino Friedel-Crafts DihydronaphthofuransQuinine-based BifunctionalUp to 99%> 95%
Domino Friedel-Crafts 2,3-DihydrofuransQuinine-based BifunctionalUp to 95%> 95%
Barton-Zard Reaction 3,4-Diarylpyrrole-2-carboxylates K2​CO3​ (3.0 equiv.)68 - 76%N/A

Mechanistic Pathway Visualization

G A (2-Bromo-2-nitrovinyl)benzene (Michael Acceptor) D Michael Adduct Intermediate (C-C Bond Formed) A->D Electrophilic Attack B Nucleophile (e.g., Naphthol) B->D Nucleophilic Attack C Chiral Organocatalyst (Bifunctional) C->D Hydrogen-Bonding Stereocontrol E Intramolecular Substitution (Bromide Expulsion) D->E Spontaneous Cyclization F Chiral Heterocycle (e.g., Dihydronaphthofuran) E->F Final Stable Core

Domino Friedel-Crafts/Substitution pathway of (2-Bromo-2-nitrovinyl)benzene.

Safety & Handling (Industrial Context)

Beyond its use as a synthetic intermediate, β -bromo- β -nitrostyrene (BNS) is a registered non-oxidizing biocide widely used to control microbial populations in industrial cooling water systems[1]. It functions by penetrating bacterial cell walls and accumulating internally to inhibit energy metabolism[1]. Due to its potent biological activity, high reactivity as a Michael acceptor, and sensitivity to moisture and prolonged exposure to light[6], BNS must be handled with rigorous personal protective equipment (PPE) in a well-ventilated fume hood. Any spills should be dampened with 60-70% ethanol prior to cleanup to neutralize the reactive double bond safely[7].

References

  • Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues RSC Advances / National Institutes of Health (NIH)[Link]

  • ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF DIHYDRONAPHTHOFURANS AND DIHYDROBENZOFURANS: REACTION DEVELOPMENT AND INSIGHTS IN Middle East Technical University (METU)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (2-Bromo-2-nitrovinyl)benzene Synthesis

Welcome to the Technical Support Center for the synthesis of (2-Bromo-2-nitrovinyl)benzene, commonly referred to as β-bromo-β-nitrostyrene (BNS). This hub is designed for researchers, scale-up scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Bromo-2-nitrovinyl)benzene, commonly referred to as β-bromo-β-nitrostyrene (BNS). This hub is designed for researchers, scale-up scientists, and drug development professionals who require high-fidelity, reproducible yields.

Below, you will find a mechanistic overview of the three-step synthetic route, causality-driven troubleshooting guides, quantitative optimization data, and self-validating experimental protocols.

Process Overview & Mechanistic Pathway

The synthesis of (2-Bromo-2-nitrovinyl)benzene is a sequential three-step process: a base-catalyzed Henry condensation, an electrophilic bromination, and a targeted E1cB dehydrobromination[1].

SynthesisPathway Benzaldehyde Benzaldehyde + Nitromethane Henry Step 1: Henry Condensation (NaOH, <5°C) Benzaldehyde->Henry Nitrostyrene β-Nitrostyrene Henry->Nitrostyrene Dehydration (-H2O) Bromination Step 2: Bromination (Br2, Cyclohexane, Dark) Nitrostyrene->Bromination Dibromo 1,2-Dibromo-1-nitro-2-phenylethane Bromination->Dibromo Electrophilic Addition Dehydrobromination Step 3: Dehydrobromination (Pyridine, Reflux) Dibromo->Dehydrobromination Product (2-Bromo-2-nitrovinyl)benzene (Target Product) Dehydrobromination->Product E1cB Elimination (-HBr)

Three-step synthetic pathway for (2-Bromo-2-nitrovinyl)benzene from benzaldehyde.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the intermediate β-nitrostyrene consistently below 60%, and why am I seeing a thick, unfilterable mass? Causality & Solution: This is a hallmark of base-catalyzed polymerization. The initial Henry condensation is highly exothermic. If the alkaline catalyst (e.g., NaOH) is added too rapidly or the internal temperature exceeds 10°C, the newly formed β-nitrostyrene undergoes rapid polymerization[2]. Actionable Fix: Maintain the reaction temperature strictly between 0–5°C during base addition. To isolate the product, quench the alkaline solution into a large volume of cold hydrochloric acid. The reverse procedure (adding acid to the alkaline mixture) will form an oily saturated nitro alcohol instead of the desired alkene[2].

Q2: During the bromination of β-nitrostyrene, I am observing multiple spots on TLC and a dark, tarry crude. How can I improve the selectivity? Causality & Solution: Bromination of the alkene double bond is an electrophilic addition. However, in the presence of ambient light, competitive free-radical substitution at the aromatic ring or radical-induced polymerization can occur. Actionable Fix: Conduct the bromination strictly in the dark. Furthermore, utilizing a non-polar solvent like cyclohexane instead of polar halogenated solvents minimizes solvent-induced side reactions and facilitates the clean precipitation of the 1,2-dibromo-1-nitro-2-phenylethane intermediate[1].

Q3: The final dehydrobromination step to form (2-Bromo-2-nitrovinyl)benzene is stalling. What is the optimal base and mechanism to drive this forward? Causality & Solution: The elimination of HBr from 1,2-dibromo-1-nitro-2-phenylethane proceeds via a stepwise E1cB-like mechanism due to the strong electron-withdrawing nature of the nitro group[3]. Using a weak or sterically hindered base leads to incomplete conversion. Actionable Fix: Pyridine is the optimal base. It acts as both a proton acceptor and a mild nucleophilic catalyst. Refluxing the dibromo intermediate with pyridine in cyclohexane drives the elimination rapidly, consistently yielding >78% of the (Z)-isomer[4].

Q4: My purified (2-Bromo-2-nitrovinyl)benzene degrades over a few days, turning from a yellow crystalline powder to a sticky brown residue. How should it be stored? Causality & Solution: (2-Bromo-2-nitrovinyl)benzene is highly sensitive to prolonged light exposure and moisture, undergoing rapid hydrolysis in water[5]. Actionable Fix: The product must be thoroughly dried under high vacuum, stored in amber glass vials to prevent photo-degradation, and kept under an inert atmosphere (Argon/N2) at -20°C[5].

Quantitative Data: Base Selection for Dehydrobromination

The choice of base in Step 3 is the most critical variable for maximizing the final yield. The table below summarizes the comparative efficiency of various bases in the E1cB dehydrobromination of 1,2-dibromo-1-nitro-2-phenylethane.

Base CatalystSolvent SystemTemperatureReaction TimeAverage Yield (%)Mechanistic Notes
Pyridine Cyclohexane80°C (Reflux)15–30 min78–82% Optimal E1cB promoter; prevents over-elimination and side reactions[3].
Triethylamine Dichloromethane25°C2 hours~65%Stronger base, but competitive Michael addition of the amine lowers yield.
Sodium Acetate Acetic Acid118°C (Reflux)4 hours~50%Sluggish kinetics; requires extended heating which degrades the product.
Sodium Hydroxide Water / Ethanol25°C1 hour<20%Induces rapid hydrolysis of the highly electrophilic nitrovinyl product[5].

Standard Operating Procedure (SOP): Optimized 3-Step Synthesis

This self-validating protocol incorporates built-in quality control checks to ensure high yields at each stage.

Step 1: Henry Condensation to β-Nitrostyrene[2]
  • Preparation: In a jacketed reactor, dissolve 530 g (5.0 moles) of benzaldehyde and 305 g (5.0 moles) of nitromethane in 1000 mL of methanol. Cool the mixture to 0°C.

  • Base Addition: Prepare a solution of 210 g (5.25 moles) of NaOH in water. Add this dropwise to the reactor, ensuring the internal temperature never exceeds 5°C. A bulky white precipitate will form.

  • Quenching (Critical Step): In a separate 15-L vessel, prepare a quench bath of 3.5 L ice water and 1000 mL concentrated HCl. Slowly run the alkaline reaction mixture into the acid bath. Self-Validation: A pale yellow crystalline mass of β-nitrostyrene must separate immediately.

  • Isolation: Decant the liquid, filter the solid, and wash with water until the filtrate is free from chlorides. Purify via recrystallization.

Step 2: Electrophilic Bromination[1]
  • Preparation: Suspend the purified β-nitrostyrene in dry cyclohexane. Wrap the reaction flask in aluminum foil to exclude ambient light.

  • Bromine Addition: Add a stoichiometric equivalent of neat Br₂ dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture for 4–12 hours. Self-Validation: Monitor via TLC (CH₂Cl₂/petroleum ether). The disappearance of the bright yellow starting material indicates completion.

  • Isolation: The 1,2-dibromo-1-nitro-2-phenylethane intermediate will precipitate. Filter and wash with cold cyclohexane.

Step 3: Dehydrobromination to (2-Bromo-2-nitrovinyl)benzene[1][4]
  • Preparation: In a flask equipped with a reflux condenser, suspend 84 g of 1,2-dibromo-1-nitro-2-phenylethane in 340 mL of cyclohexane.

  • Elimination: Heat the mixture to reflux (approx. 80°C). Slowly add a solution of 25 mL pyridine dissolved in 75 mL cyclohexane.

  • Reflux: Continue heating for exactly 15 minutes. Self-Validation: The solution will turn cloudy yellow as pyridinium bromide precipitates.

  • Workup: Cool the mixture, transfer to a separatory funnel, and wash with ether (400 mL) and water (100 mL) to remove pyridinium salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent in vacuo. Recrystallize the crude solid from ethanol to yield yellow needles of (Z)-1-bromo-1-nitro-2-phenylethene. Store immediately in an amber vial under Argon at -20°C.

Sources

Optimization

Technical Support Center: Purification of (2-Bromo-2-nitrovinyl)benzene

Welcome to the Technical Support Center for (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene). This guide is engineered for researchers and drug development professionals who require high-purity iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene). This guide is engineered for researchers and drug development professionals who require high-purity isolation of this highly reactive Michael acceptor.

By understanding the mechanistic causality behind the molecule's instability, you can bypass common experimental pitfalls such as hydrolytic degradation, photolytic polymerization, and base-catalyzed decomposition.

Chemical Profile & Stability Causality

(2-Bromo-2-nitrovinyl)benzene is a synthetically valuable but sensitive electrophilic alkene[1]. Its purification is notoriously challenging due to the synergistic electron-withdrawing effects of the nitro group and the bromine atom, which render the β -carbon highly susceptible to nucleophilic attack[2].

  • Hydrolytic Instability: The compound undergoes rapid hydrolysis in aqueous environments because water acts as a nucleophile against the highly polarized double bond[2].

  • Photolytic Degradation: Prolonged exposure to ambient light induces homolytic cleavage of the C–Br bond. This generates radicals that initiate polymerization, indicated by a characteristic color shift from bright yellow to dark brown[1].

  • Base Sensitivity: Exposure to strong bases (e.g., during unoptimized silica gel chromatography or aggressive workups) triggers premature elimination or oligomerization[3].

Quantitative Data Summary

For quick reference during your purification workflows, the critical physicochemical properties and purification parameters are summarized below:

ParameterValue / Description
CAS Number 7166-19-0[1]
Molecular Formula C8H6BrNO2[1]
Molecular Weight 228.04 g/mol [1]
Appearance Bright yellow powder/solid[1]
Melting Point 66–68 °C (153–156 °F)[3],[2]
Solubility Soluble in EtOH, EtOAc, CHCl3; Insoluble in water (< 1 mg/mL)[2]
Chromatography Eluent 10% Ethyl Acetate in Hexanes (Rf ≈ 0.5)[3]
Storage Conditions -20 °C, under Argon, in an amber/light-blocking container[1]

Purification Decision Workflow

Selecting the correct purification method depends entirely on the scale of your reaction and the purity of your crude mixture. Use the logic tree below to determine your optimal path.

Purification_Workflow Crude Crude (2-Bromo-2-nitrovinyl)benzene Purity Assess Crude Purity (NMR / TLC) Crude->Purity HighPurity > 80% Purity (Large Scale > 1g) Purity->HighPurity LowPurity < 80% Purity (Small Scale < 1g) Purity->LowPurity Recryst Recrystallization (Ethanol) HighPurity->Recryst Column Flash Chromatography (10% EtOAc/Hexanes) LowPurity->Column Pure Pure Product (Yellow Solid, mp 66-68 °C) Recryst->Pure Column->Pure

Workflow for selecting the optimal purification method for (2-Bromo-2-nitrovinyl)benzene.

Validated Experimental Protocols

Method A: Optimized Recrystallization (Preferred for Scale-Up)

Causality & Self-Validation: Recrystallization exploits the differential solubility of the target compound versus polar polymeric impurities. The protocol is self-validating: the dissolution of the crude solid in hot ethanol followed by the selective precipitation of bright yellow needles upon controlled cooling visually confirms the exclusion of dark, polymeric degradation products[4].

Step-by-Step Procedure:

  • Preparation: Place the crude (2-Bromo-2-nitrovinyl)benzene in a light-shielded Erlenmeyer flask.

  • Dissolution: Add a minimal amount of absolute ethanol (approx. 10 mL per gram of crude).

  • Heating: Gently heat the mixture on a hot plate with constant stirring until the solid just dissolves. Critical: Do not boil the solution for prolonged periods, as thermal stress will induce degradation[4].

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. This promotes the formation of large, pure crystals rather than trapping impurities in a rapid crash-out.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the bright yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum in the dark for 4–6 hours. Verify purity via melting point (target: 66–68 °C)[3].

Method B: Flash Column Chromatography (Preferred for Complex Mixtures)

Causality & Self-Validation: When crude purity is low, chromatography is required to separate the product from unreacted starting materials (e.g., benzaldehyde or β -nitrostyrene). The method is self-validating through real-time TLC monitoring (UV activity at 254 nm), ensuring precise fractionation[3].

Step-by-Step Procedure:

  • Column Packing: Pack a glass column with standard silica gel (230–400 mesh) using Hexanes as the solvent. Note: Ensure the column is wrapped in aluminum foil to prevent photolytic degradation during the run.

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Chloroform and carefully load it onto the silica bed[3].

  • Elution: Elute the column using an isocratic solvent system of 10% Ethyl Acetate in Hexanes[3].

  • Fraction Collection: Collect fractions rapidly. (2-Bromo-2-nitrovinyl)benzene will elute with an Rf value of approximately 0.5[3].

  • Concentration: Pool the product-containing fractions and concentrate them in vacuo at a bath temperature no higher than 30 °C to prevent thermal decomposition.

Troubleshooting FAQs

Q: Why did my product turn from bright yellow to dark brown during storage? A: This is a classic symptom of photolytic degradation and hydrolysis. The C–Br bond in β -bromo- β -nitrostyrene is highly sensitive to light, leading to radical formation and subsequent polymerization[1]. Furthermore, ambient moisture acts as a nucleophile, hydrolyzing the compound[2]. Solution: Always store the purified solid in an amber or foil-wrapped vial, backfilled with Argon or Nitrogen, at -20 °C.

Q: My product is degrading directly on the silica gel column. How can I prevent this? A: (2-Bromo-2-nitrovinyl)benzene is a strong Michael acceptor. The slightly acidic/basic active silanol sites on standard silica gel can catalyze its decomposition if the residence time is too long. Solution: Increase your flow rate (use flash pressure) to minimize the compound's time on the column. If degradation persists, consider passivating the silica gel with 1% acetic acid in your eluent to neutralize basic sites, or switch to Method A (Recrystallization).

Q: I synthesized the compound via the Henry reaction, but I cannot separate the unreacted benzaldehyde from my product. What should I do? A: Benzaldehyde and (2-Bromo-2-nitrovinyl)benzene often have similar Rf values in non-polar solvent systems, making chromatographic separation difficult. Solution: Intercept the impurity during the aqueous workup phase. Wash your organic layer with a saturated aqueous solution of Sodium Bisulfite (NaHSO3). The bisulfite will react with the unreacted benzaldehyde to form a water-soluble bisulfite adduct, which is easily removed in the aqueous phase, leaving your target alkene in the organic layer.

Q: After concentrating my column fractions, the product is an oil instead of a solid. What went wrong? A: This usually indicates either solvent trapping or the presence of the E-isomer impurity disrupting the crystal lattice. Solution: Re-dissolve the oil in a minimum amount of hot ethanol, scratch the inside of the flask with a glass rod to provide nucleation sites, and cool to 0 °C to force the pure Z-isomer to crystallize[3].

References

  • Guidechem. "(2-bromo-2-nitrovinyl)benzene 7166-19-0 wiki". Guidechem Database.
  • National Institutes of Health (NIH) - PMC. "Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues".
  • PubChem. "beta-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 23555". National Center for Biotechnology Information.
  • Benchchem. "3,4-Dimethoxy-b-nitrostyrene | 22568-47-4". Benchchem Chemical Database.

Sources

Troubleshooting

How to avoid polymerization of (2-Bromo-2-nitrovinyl)benzene

Welcome to the technical support guide for (2-Bromo-2-nitrovinyl)benzene (also known as β-bromo-β-nitrostyrene). This document is designed for researchers, scientists, and drug development professionals to provide expert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (2-Bromo-2-nitrovinyl)benzene (also known as β-bromo-β-nitrostyrene). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the unwanted polymerization of this highly reactive but synthetically valuable compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Molecule's Inherent Instability

Q1: Why is (2-Bromo-2-nitrovinyl)benzene so prone to polymerization?

A1: The high reactivity of (2-Bromo-2-nitrovinyl)benzene stems from its molecular structure, which features two key functional groups that activate the carbon-carbon double bond:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly polarizes the double bond, making the β-carbon highly susceptible to attack.

  • The Vinyl Group (-CH=CHBr): This unsaturated bond is inherently susceptible to addition reactions, which are the fundamental steps in polymerization.

This electronic configuration makes the molecule susceptible to two primary polymerization pathways:

  • Anionic Polymerization: The electron-deficient nature of the double bond makes it a prime target for nucleophiles or bases. The initiation of polymerization can occur via a Michael-type addition, leading to a chain reaction.[1] Studies on β-nitrostyrene derivatives show they readily undergo polymerization via anionic initiation.[1]

  • Free-Radical Polymerization: Like most vinyl monomers, (2-Bromo-2-nitrovinyl)benzene can undergo polymerization initiated by free radicals.[2][3] These radicals can be generated by external energy sources like heat and light, or by the presence of radical-initiating impurities such as peroxides.[4][5]

The diagram below illustrates these dual-pathway sensitivities.

cluster_initiators Polymerization Initiators cluster_pathways Polymerization Pathways cluster_prevention Prevention Strategies Heat Heat Free-Radical Polymerization Free-Radical Polymerization Heat->Free-Radical Polymerization Light Light Light->Free-Radical Polymerization Impurities (Peroxides, Acids, Bases) Impurities (Peroxides, Acids, Bases) Impurities (Peroxides, Acids, Bases)->Free-Radical Polymerization Anionic Polymerization Anionic Polymerization Impurities (Peroxides, Acids, Bases)->Anionic Polymerization Oxygen Oxygen Oxygen->Free-Radical Polymerization Nucleophiles / Bases Nucleophiles / Bases Nucleophiles / Bases->Anionic Polymerization Monomer (2-Bromo-2-nitrovinyl)benzene Anionic Polymerization->Monomer Radical Inhibitors (BHT, HQ) Radical Inhibitors (BHT, HQ) Inert Atmosphere (N₂, Ar) Inert Atmosphere (N₂, Ar) Inert Atmosphere (N₂, Ar)->Oxygen removes Low Temperature Storage Low Temperature Storage Low Temperature Storage->Heat minimizes Light Protection (Amber Vials) Light Protection (Amber Vials) Light Protection (Amber Vials)->Light blocks pH Control (Slightly Acidic) pH Control (Slightly Acidic) pH Control (Slightly Acidic)->Anionic Polymerization suppresses Polymer Polymer Monomer->Polymer

Dual polymerization pathways and points of intervention.
Section 2: Troubleshooting Common Polymerization Issues

Q2: My material is polymerizing unexpectedly. What is the likely cause and solution?

A2: Uncontrolled polymerization can occur at various stages of your workflow. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Scenario Probable Cause(s) Recommended Solution(s)
During Synthesis 1. High Reaction Temperature: Initiating thermal polymerization.[4] 2. Radical-Initiating Impurities: Peroxides in solvents or reagents.[4][6] 3. Presence of Oxygen: Can initiate free-radical chains.[4]1. Maintain strict temperature control with a cooling bath. 2. Use purified, peroxide-free solvents. 3. Add a suitable radical inhibitor (e.g., BHT) if compatible with your reaction chemistry. 4. Ensure an inert atmosphere (N₂ or Ar).[4]
During Aqueous Workup 1. pH Changes: Basic conditions can catalyze anionic polymerization.[4] 2. Removal of Inhibitor: Water-soluble inhibitors may be washed out.1. Buffer aqueous solutions to maintain a neutral or slightly acidic pH (~6-7).[4] 2. Before extraction, add a small amount of a water-insoluble inhibitor like Butylated Hydroxytoluene (BHT) to the organic phase.[4]
During Solvent Removal 1. Localized Heating: Overheating on a rotary evaporator.[4] 2. Concentrating to Dryness: This concentrates any impurities that could initiate polymerization.1. Use a rotary evaporator with a controlled bath temperature (<30-40 °C) and avoid heating the flask to complete dryness.[4]
During Purification 1. Distillation: High temperatures can exceed the monomer's stability threshold.[4] 2. Chromatography: The stationary phase (e.g., silica gel) can be acidic and act as an initiator.[4]1. For Distillation: Use high-vacuum distillation to lower the boiling point. Add a non-volatile inhibitor like hydroquinone to the distillation flask. Ensure the collection flask is cooled and contains a small amount of inhibitor.[4] 2. For Chromatography: Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like alumina.
During Long-Term Storage 1. Exposure to Light/Heat: Provides activation energy for polymerization.[7][8] 2. Presence of Air/Moisture: Oxygen can act as an initiator, and the compound is sensitive to moisture.[7][8] 3. Lack of Inhibitor: No stabilizer present to quench nascent polymer chains.1. Store at low temperatures, preferably in a freezer (-20 °C).[4] 2. Store in a tightly sealed amber glass vial to protect from light.[4][9] 3. Flush the vial with an inert gas (Ar or N₂) before sealing.[4] 4. Ensure the compound is pure and an appropriate inhibitor has been added.[4]
Section 3: Best Practices for Proactive Prevention

Q3: How do I choose the right polymerization inhibitor and how much should I use?

A3: The choice of inhibitor depends on the application (e.g., storage vs. purification) and its compatibility with your subsequent reactions. The function of these inhibitors is to react with and neutralize free radicals, thus terminating the polymerization chain.[3][10]

Inhibitor Typical Concentration Key Characteristics & Best Use Case Mechanism of Action
Hydroquinone (HQ) 200-1000 ppmNon-volatile; excellent for inhibiting polymerization in the liquid phase during high-temperature processes like distillation.[4][10]Scavenges peroxy radicals; requires the presence of oxygen to be effective.[10]
Butylated Hydroxytoluene (BHT) 100-500 ppmVolatile and water-insoluble; ideal for addition to organic solutions prior to aqueous workup or for stabilizing final products intended for storage.[4][11]A phenolic antioxidant that acts as a radical scavenger.
4-Methoxyphenol (MEHQ) 100-1000 ppmA common and effective storage inhibitor for a wide range of vinyl monomers.[4][11]Similar to hydroquinone, it is a radical scavenger that works in the presence of oxygen.
4-Hydroxy-TEMPO (TEMPOL) 50-200 ppmA highly effective, stable nitroxide radical scavenger that functions independently of oxygen.[12][13] Excellent for oxygen-free systems or when high efficacy is required.Acts as a stable free radical that directly traps propagating carbon-centered radicals.[13][14]

Q4: What is the definitive, step-by-step protocol for long-term storage?

A4: To ensure optimal stability, follow this protocol meticulously:

  • Ensure Purity: Before storage, confirm the material is free from acidic, basic, or metallic impurities.

  • Add Inhibitor: Add a suitable inhibitor, such as BHT or MEHQ, at a concentration of 100-1000 ppm.[4]

  • Select Proper Container: Use a clean, dry amber glass vial with a PTFE-lined cap to protect from light and prevent chemical interaction with the container.[4][9]

  • Establish Inert Atmosphere: Place the vial in a glovebox or use a Schlenk line to flush the headspace with a dry, inert gas like argon or nitrogen for several minutes. This displaces both oxygen and moisture.[4]

  • Seal Tightly: Securely seal the cap immediately after flushing. For highly sensitive applications, consider sealing the cap with paraffin film as an extra precaution.

  • Store Cold and Dark: Place the sealed vial in a freezer, preferably at -20 °C, away from any light sources.[4][8]

  • Label Clearly: Label the container with the chemical name, date received, date opened, and the type/concentration of inhibitor added.[15]

Workflow for safe handling and storage.
Section 4: Advanced Topics

Q5: My (2-Bromo-2-nitrovinyl)benzene has already polymerized. Is it possible to recover the monomer?

A5: In some cases, depolymerization is possible, though success is not guaranteed and depends on the specific polymer structure.[4] The process typically involves carefully heating the polymer under vacuum to crack it back into its monomeric units.

General Protocol for Depolymerization:

  • Safety First: This procedure should only be attempted by experienced chemists in a well-ventilated fume hood, as it involves heating a potentially unstable material.

  • Apparatus Setup: Place the polymer into a round-bottom flask equipped for short-path vacuum distillation.

  • Add Inhibitor: Add a non-volatile radical scavenger, such as hydroquinone (approx. 1% by weight of the polymer), to the distillation flask.[4]

  • Prepare Receiving Flask: Cool the receiving flask in an ice bath and add a small amount of a suitable inhibitor (e.g., BHT) to stabilize the recovered monomer immediately upon condensation.[4]

  • Heat Gently Under Vacuum: Slowly and carefully heat the distillation flask while applying a high vacuum. The required temperature will depend on the monomer's boiling point but should be kept as low as possible.

  • Monitor and Collect: Collect the distilled monomer in the cooled receiving flask. Do not distill to dryness.

  • Stabilize and Store: Immediately stabilize the recovered monomer with an appropriate inhibitor and store it under the recommended conditions (cold, dark, inert atmosphere).

References
  • PubChem. (n.d.). beta-Bromo-beta-nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • Patil, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]

  • Ecochem. (2025). Polymerization Inhibitors. Retrieved from [Link]

  • OpenLearn. (n.d.). Introduction to polymers: 4.3.1 Initiation. The Open University. Retrieved from [Link]

  • ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes. Retrieved from [Link]

  • DOI. (n.d.). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Retrieved from [Link]

  • University of Rochester. (n.d.). Reactive Materials. Environmental Health and Safety. Retrieved from [Link]

  • In-Situ. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]

  • Asu. (2018). Chapter Two Polymerization Mechanisms. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for (2-Bromo-2-nitrovinyl)benzene with specific substrates

Welcome to the Application Scientist Support Portal. (2-Bromo-2-nitrovinyl)benzene, commonly known as β -bromo- β -nitrostyrene (BNS), is a highly reactive, bifunctional building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. (2-Bromo-2-nitrovinyl)benzene, commonly known as β -bromo- β -nitrostyrene (BNS), is a highly reactive, bifunctional building block. Because the β -carbon is profoundly electron-deficient—activated by both a strong electron-withdrawing nitro group and a polarizing bromine atom—it serves as a potent Michael acceptor and a versatile dipole trap [3].

However, this extreme electrophilicity often leads to experimental bottlenecks such as rapid degradation, polymerization, and complex side-reaction profiles. This guide synthesizes field-proven causality and self-validating protocols to help you troubleshoot and optimize your workflows.

Section 1: General Handling & Storage FAQs

Q: My starting material has turned into a sticky, dark resin over time, and my yields have plummeted. What is causing this degradation? A: (2-Bromo-2-nitrovinyl)benzene is highly sensitive to moisture and prolonged exposure to light. The extreme electrophilicity of the β -carbon makes it highly susceptible to nucleophilic attack by ambient water. This leads to rapid hydrolysis, cleaving the alkene and degrading the compound into benzaldehyde and bromonitromethane derivatives [1]. Furthermore, photo-oxidation can trigger radical polymerization.

  • Corrective Action: Always store BNS in a desiccator at 2–8 °C, protected from light. Prior to sensitive cascade reactions, verify the integrity of the starting material via NMR or TLC.

Q: Can I use protic solvents like ethanol or water for my reactions? A: It is highly discouraged unless specifically designing a phase-transfer catalytic system. In standard basic conditions, protic solvents will compete as nucleophiles, leading to the rapid destruction of the starting material [2]. Always default to anhydrous aprotic solvents (e.g., THF, DCM, or Toluene).

Section 2: Troubleshooting Michael Addition Cascades

Q: I am attempting to synthesize a heterocycle using a dinucleophile, but I am isolating a complex mixture of oligomers and uncyclized intermediates. How do I control the regioselectivity? A: The reaction between BNS and a dinucleophile (e.g., an ortho-substituted aniline) is a cascade process. The initial step is a Michael addition, which forms an unstable nitronate intermediate. If the base used is too strong, or the temperature too high, this intermediate will undergo intermolecular side-reactions (polymerization) rather than the desired intramolecular elimination of HBr.

To force the cascade toward cyclization, you must strictly control the thermodynamics. Using a mild base ( K2​CO3​ ) neutralizes the generated HBr without degrading the nitrostyrene, while starting the reaction at 0 °C suppresses competing intermolecular pathways.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and cascade success:

SolventBase (1.5 eq)TemperatureMechanistic Observation / CausalityYield (%)
H2​O /EtOHNaOH25 °CComplete degradation: Rapid hydrolysis of the highly electrophilic β -carbon [1].< 5%
DMF Cs2​CO3​ 80 °CPolymerization: Thermal degradation of the nitronate intermediate before cyclization.15%
DCM Et3​N 25 °CModerate conversion: Localized heating during addition causes minor oligomerization.65%
THF (Anhydrous) K2​CO3​ 0 °C RTClean conversion: Mild base neutralizes HBr; low temp controls the exothermic addition.88%
Validated Protocol: Controlled Michael-Addition-Elimination Cascade

This protocol is self-validating: the color change and TLC profile provide real-time feedback on the cascade progression.

  • Preparation: Flame-dry a round-bottom flask and purge with N2​ . Dissolve (2-Bromo-2-nitrovinyl)benzene (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Add the dinucleophile (1.1 eq) dropwise. Self-Validation: The solution will typically shift from pale yellow to deep orange, indicating the formation of the nitronate intermediate.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (1.5 eq) in small portions to manage the exothermic elimination of HBr.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc) until the BNS spot is completely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl to protonate any unreacted intermediates and halt the cascade. Extract with EtOAc ( 3×15 mL), dry the organic layer over Na2​SO4​ , and purify via flash chromatography.

Cascade A (2-Bromo-2-nitrovinyl)benzene C Nitronate Intermediate A->C Michael Addition B Dinucleophile B->C D HBr Elimination C->D Base Promoted E Cyclization D->E Intramolecular Attack F Heterocycle Product E->F Rearomatization

Mechanistic pathway of the Michael-addition-elimination cascade.

Section 3: Troubleshooting [3+2] Cycloadditions

Q: When reacting BNS with an organic azide, I am getting a mixture of unaromatized cycloadducts and fully aromatized triazoles. How do I push the reaction to completion? A: In a[3+2] cycloaddition, the 1,3-dipole (azide) reacts with the alkene to form an initial isoxazoline or triazoline intermediate. Because BNS contains both a nitro group and a bromine atom, this intermediate is highly sterically hindered and unstable. To achieve a single, fully aromatized heterocyclic product, you must force the elimination of either HNO2​ or HBr [3].

If you are seeing a mixture, your reaction lacks the thermodynamic driving force (heat or base) required to complete the elimination step.

Validated Protocol: [3+2] Cycloaddition with Azides

This protocol utilizes thermal activation to ensure complete rearomatization of the heterocycle.

  • Preparation: In a heavy-walled reaction vial equipped with a magnetic stir bar, dissolve BNS (1.0 eq) and the organic azide (1.2 eq) in anhydrous Toluene (0.15 M).

  • Thermal Activation: Seal the vial and heat the mixture to 80 °C using an oil bath or heating block. Causality: Toluene is chosen because its high boiling point allows for sufficient thermal energy to drive the HNO2​/HBr elimination, pushing the intermediate to the thermodynamically stable aromatic triazole.

  • Reaction Monitoring: Stir at 80 °C for 6–8 hours. Self-Validation: Vent the vial periodically (if not using a pressure-rated vessel) as the elimination of HNO2​ generates gaseous byproducts. TLC will show the disappearance of the starting material and the consolidation of intermediate spots into a single, highly UV-active product spot.

  • Isolation: Cool the reaction to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the fully aromatized 1,2,3-triazole.

Workflow step1 1. Substrate Prep Anhydrous Toluene, N2 atm step2 2. Reagent Addition Add 1,3-Dipole (Azide) step1->step2 step3 3. Thermal Activation Heat to 80 °C step2->step3 step4 4. Monitoring TLC until intermediates consolidate step3->step4 step5 5. Aromatization Spontaneous elimination of HNO2/HBr step4->step5 step6 6. Workup Solvent removal & Chromatography step5->step6

Experimental workflow for thermally activated [3+2] cycloadditions.

References

  • PubChem, National Center for Biotechnology Information. beta-Bromo-beta-nitrostyrene Compound Summary. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (2-Bromo-2-nitrovinyl)benzene Reactions

Welcome to the technical support and troubleshooting guide for (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene). This highly reactive compound is a versatile building block in organic synthesis, wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene). This highly reactive compound is a versatile building block in organic synthesis, widely utilized as a potent Michael acceptor, a cross-coupling partner, and a precursor for complex heterocycles like pyrroles and indoles [2][1]. However, its high electrophilicity and sensitivity to environmental factors often lead to experimental bottlenecks such as polymerization, degradation, and poor regioselectivity.

This guide provides self-validating protocols, mechanistic troubleshooting frameworks, and quantitative benchmarks to ensure high-fidelity synthetic outcomes.

Standardized Experimental Protocol: Synthesis & Isolation

The most reliable method for synthesizing (Z)-(2-bromo-2-nitrovinyl)benzene is the one-pot bromination/dehydrobromination of β -nitrostyrene [1][2].

Step-by-Step Methodology

Step 1: Reagent Preparation & Base Addition Dissolve β -nitrostyrene in cyclohexane (or chloroform) and add pyridine (1.1 eq) [1][2].

  • Causality: Pyridine acts as an essential acid scavenger. During the subsequent dehydrobromination, it neutralizes the generated hydrobromic acid (HBr), preventing the acid-catalyzed degradation of the sensitive nitroalkene and thermodynamically driving the equilibrium toward the Z-alkene [1][3].

Step 2: Controlled Bromination Cool the system to 0 °C and add bromine (1.0 eq) dropwise over 5 minutes [1][2].

  • Causality: The low temperature kinetically controls the highly exothermic electrophilic addition of Br 2​ across the double bond, preventing over-oxidation or uncontrolled polymerization of the starting material [1][2].

  • Self-Validation: The reaction mixture will transition from a clear solution to a brightly colored mixture, indicating the formation of the 1,2-dibromo-1-nitro-2-phenylethane intermediate [1][2].

Step 3: Dehydrobromination (E2 Elimination) Heat the reaction mixture to reflux for 5 hours[1][2].

  • Causality: Thermal energy is required to overcome the activation barrier for the E2 elimination of HBr from the sterically hindered dibromo intermediate, favoring the formation of the conjugated system[1][3].

Step 4: Quenching & Workup Decant the yellow solution and wash the solid residue with EtOAc. Wash the combined organic layers successively with saturated Na 2​ S 2​ O 3​ , H 2​ O, and brine [1][2].

  • Self-Validation: The organic layer must turn from reddish-brown (indicating excess unreacted Br 2​ ) to pale yellow upon the Na 2​ S 2​ O 3​ wash. If a red/orange tint persists, the quench is incomplete; add additional Na 2​ S 2​ O 3​ until the color shifts [1][2].

Step 5: Purification & Verification Dry over Na 2​ SO 4​ , filter, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes to EtOAc/Hexanes 1:40) [1][2].

  • Self-Validation: The pure (Z)-(2-bromo-2-nitrovinyl)benzene isolates as a bright yellow solid [2][4]. Validate the Z-configuration via 1 H-NMR: look for the distinct vinylic proton singlet at ~8.66 ppm, which is shifted significantly downfield due to the electron-withdrawing effects of the geminal bromine and nitro groups [2][5].

G N1 β-Nitrostyrene (Starting Material) N2 Bromination (Br2, 0 °C) N1->N2 N3 Dibromo Intermediate N2->N3 Electrophilic Addition N4 Dehydrobromination (Pyridine, Reflux) N3->N4 N5 (Z)-(2-Bromo-2-nitrovinyl)benzene (Yellow Solid) N4->N5 E2 Elimination of HBr

Workflow for the synthesis of (Z)-(2-bromo-2-nitrovinyl)benzene.

Troubleshooting FAQs

Q: Why does my (2-bromo-2-nitrovinyl)benzene degrade during storage? A: The compound is highly sensitive to moisture and undergoes rapid hydrolysis in water. Furthermore, it is susceptible to degradation upon prolonged exposure to light [3][6].

  • Troubleshooting Action: Store the yellow powder in an amber or opaque vial at 2–8 °C under a strict inert atmosphere (Argon or N 2​ ) to maximize shelf life [3][6].

Q: During the Suzuki-Miyaura cross-coupling of (2-bromo-2-nitrovinyl)benzene, I observe significant amounts of debrominated starting material or homocoupled boronic acid. How can I improve the yield? A: The highly electron-deficient nature of the nitrovinyl group makes the oxidative addition complex prone to side reactions, and the weakly nucleophilic C-B bond of the boronic acid can undergo competitive protodeboronation [1][3].

  • Troubleshooting Action:

    • Boronic Acid Equivalents: Increase the boronic acid loading to 1.5–2.0 equivalents to compensate for protodeboronation losses [1][3].

    • Base Selection: Use mild bases such as NaHCO 3​ or K 2​ CO 3​ . Strong alkalis (e.g., NaOH) will attack the highly electrophilic β -carbon of the nitroalkene, triggering retro-Henry cleavage or polymerization [2][4].

    • Solvent System: Utilize a biphasic or miscible solvent mixture like Toluene/EtOH/H 2​ O with Pd(PPh 3​ ) 4​ to ensure homogeneous dissolution of both the organic substrates and the inorganic base [1][2].

G Q1 Low Yield in Suzuki Coupling? A1 Check Boronic Acid Q1->A1 A2 Check Base Selection Q1->A2 S1 Increase to 1.5-2.0 eq (Counters protodeboronation) A1->S1 S2 Use mild bases (NaHCO3) (Prevents retro-Henry cleavage) A2->S2

Troubleshooting logic tree for optimizing Suzuki-Miyaura cross-coupling yields.

Q: In Michael additions, my yields are low due to the polymerization of the nitroalkene. How can I suppress this? A: (2-Bromo-2-nitrovinyl)benzene is an exceptionally potent Michael acceptor. Under highly basic conditions, it rapidly polymerizes rather than undergoing the desired addition [4][7].

  • Troubleshooting Action:

    • Temperature Control: Perform aza-Michael or carbon-Michael additions at reduced temperatures (0 °C to room temperature) without external heating [4][8].

    • Catalyst Optimization: For asymmetric transformations, utilize bifunctional organocatalysts (e.g., squaramide or thiourea derivatives) [5][9]. These catalysts activate the nitro group via dual hydrogen bonding, lowering the LUMO of the nitroalkene enough to allow nucleophilic attack without requiring strong Brønsted bases that trigger polymerization [5][9].

Quantitative Data: Standardized Reaction Profiles

Compare your experimental outcomes against these validated literature benchmarks to determine if your reaction requires optimization:

Reaction TypeReagents / CatalystBase / SolventTemp / TimeReported Yield / ee
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(PPh 3​ ) 4​ (cat.)NaHCO 3​ / Toluene:EtOH:H 2​ O80 °C, 45 min32% – 68% [1][2] [2][4]
Barton-Zard Reaction Methyl isocyanoacetateK 2​ CO 3​ / MethanolRoom Temp76% [2][4]
Aza-Michael Addition Polyamines / AminesMild base or catalyst-free0 °C to RT>90% [4][8]
Friedel-Crafts Alkylation β -Naphthol, Squaramide catalystNone / TolueneRoom TempUp to 99% ee [5][10]

References

  • Title: HALONITRO COMPOUNDS. Source: University of Oviedo, Faculty of Chemistry. URL:[Link]

  • Title: Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. Source: National Institutes of Health (NIH) / RSC Advances. URL:[Link]

  • Title: Use of multiple charged cationic compounds derived from polyamines and compositions thereof for corrosion inhibition in a water system (US20220154349A1). Source: Google Patents.
  • Title: ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF DIHYDRONAPHTHOFURANS AND DIHYDROBENZOFURANS: REACTION DEVELOPMENT AND INSIGHTS. Source: Open METU (Middle East Technical University). URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (2-Bromo-2-nitrovinyl)benzene

Welcome to the technical support center for (2-Bromo-2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Bromo-2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, ensuring you can achieve the highest purity for your compound with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, impurities, and handling of (2-Bromo-2-nitrovinyl)benzene, also known as β-bromo-β-nitrostyrene.

Q1: What are the key physicochemical and stability properties of (2-Bromo-2-nitrovinyl)benzene?

(2-Bromo-2-nitrovinyl)benzene is typically a yellow crystalline powder.[1][2] It is a compound that demands careful handling due to its sensitivity to moisture and prolonged exposure to light.[1] Hydrolysis can occur rapidly in water. Furthermore, like many nitroaromatic compounds, it may be susceptible to thermal and photodegradation.[3] Therefore, proper storage is crucial to maintain its integrity.

Q2: What are the common impurities I should expect in my crude (2-Bromo-2-nitrovinyl)benzene sample?

Impurities can arise from two main sources: the synthetic route and subsequent degradation.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: If the synthesis proceeds via a Henry reaction, residual benzaldehyde and nitromethane may be present.[4]

    • Side-Products: The synthesis of nitrostyrenes can be reversible, potentially leading to side-products.[5] Depending on the specific reaction conditions, byproducts from aminobromination or other unintended pathways could also be formed.[6]

  • Degradation-Related Impurities:

    • Hydrolysis Products: Due to its sensitivity to water, hydrolysis can occur, cleaving the bromo or nitro groups.[1]

    • Elimination Products: The elimination of hydrogen bromide (HBr) can lead to the formation of β-nitrostyrene, especially if the sample is exposed to basic conditions, heat, or light.[7]

Q3: How should I properly store purified (2-Bromo-2-nitrovinyl)benzene?

To minimize degradation, the compound should be stored in a cool, dark, and dry environment.[3] Using an amber-colored vial or a container wrapped in aluminum foil is highly recommended to protect it from light.[3] Storage in a desiccator or under an inert atmosphere (like nitrogen or argon) will protect it from moisture. For long-term storage, refrigeration is advisable.

Q4: Which analytical techniques are most suitable for assessing the purity of (2-Bromo-2-nitrovinyl)benzene?

A multi-technique approach is often best for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, unreacted starting materials, and confirming the molecular weight of the product. The fragmentation pattern in MS can be diagnostic; for instance, nitroaromatic compounds often show a loss of NO₂ (46 Da), and the presence of bromine is indicated by a characteristic M and M+2 isotopic pattern of nearly equal intensity.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting less volatile impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and isomeric purity of the final product.[11][12] Quantitative NMR (qNMR) can also be used for an accurate purity assessment without the need for a specific reference standard of the compound itself.[10]

Purification Workflow Overview

The following diagram outlines the logical workflow for purifying crude (2-Bromo-2-nitrovinyl)benzene.

G cluster_0 Initial Stage cluster_1 Purification Path cluster_2 Final Stage Crude Crude Product (Post-Synthesis) Analysis Initial Purity Analysis (TLC, GC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity, crystalline solid Chromatography Column Chromatography Decision->Chromatography Oily product, multiple impurities Purified Purified Product Recrystallization->Purified Chromatography->Purified Verification Purity Verification (HPLC, NMR, GC-MS) Purified->Verification Storage Proper Storage (Cool, Dark, Dry) Verification->Storage

Caption: General workflow for the purification and verification of (2-Bromo-2-nitrovinyl)benzene.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Problem: My compound fails to crystallize from the solution upon cooling.

  • Causality: The solution may not be sufficiently saturated, meaning too much solvent was added, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[13]

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure (2-Bromo-2-nitrovinyl)benzene to the cooled solution to initiate crystallization.[13]

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow it to cool slowly again.[13][14] Be careful not to boil for too long, as this can lead to product degradation.

    • Extended Cooling: Ensure the solution has been allowed to cool slowly to room temperature before placing it in an ice-water bath for maximum crystallization.[14]

Problem: The product "oils out" instead of forming solid crystals.

  • Causality: This often occurs when the solution is supersaturated or cools too quickly, causing the compound to come out of solution as a liquid below its melting point. It can also happen if the impurities present significantly depress the melting point.

  • Solutions:

    • Reheat and Cool Slowly: Reheat the flask until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[14]

    • Use a Two-Solvent System: If a single solvent is problematic, switch to a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at boiling point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[15] For this compound, a system like ethanol/water or ethyl acetate/hexane could be effective.

Problem: The final product is still colored (e.g., dark yellow or brown).

  • Causality: Highly colored impurities may be present that co-crystallize with your product.

  • Solution:

    • Use Activated Charcoal: Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution and swirl.[16] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Hot filter the solution through fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.[16]

Column Chromatography Issues

Problem: I am getting poor separation between my product and an impurity.

  • Causality: The polarity of the mobile phase (eluent) is not optimized for the separation. The chosen solvent system may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow elution and band broadening.

  • Solutions:

    • Optimize the Mobile Phase: The key is to find a solvent system where the desired compound has an R_f value of approximately 0.25-0.35 on a TLC plate.[17] Start with a non-polar eluent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.[13]

    • Try a Different Solvent System: If a hexane/ethyl acetate system fails, consider alternatives. For aromatic compounds, using a mobile phase containing toluene can sometimes improve separation due to π-π interactions.[13]

    • Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to very poor separation. Pack the column as a slurry and ensure the silica bed is uniform and level before loading the sample.[17]

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol

Objective: To purify solid, crude (2-Bromo-2-nitrovinyl)benzene by removing soluble impurities.

Methodology:

  • Dissolution: Place the crude (2-Bromo-2-nitrovinyl)benzene (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling stick.[14]

  • Heating: Gently heat the mixture on a hot plate until the solvent boils. Add more ethanol dropwise, while keeping the solution boiling, until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[11][14]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[14]

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven at a low temperature.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate (2-Bromo-2-nitrovinyl)benzene from impurities with different polarities, especially if the crude product is an oil.

Methodology:

  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Adjust the ratio until the R_f of the product spot is ~0.3.[17]

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This "dry loading" technique generally results in better separation.[17]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (2-Bromo-2-nitrovinyl)benzene.

ParameterRecrystallizationColumn Chromatography
Best For Crude product that is mostly pure and solidOily products or mixtures with multiple components
Primary Mechanism Differential solubility at varied temperaturesDifferential adsorption to stationary phase
Solvent Usage ModerateHigh
Time Required ShorterLonger
Scalability Easily scalableMore complex to scale up
References
  • National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of Beta-Bromo-Beta-Nitrostyrene. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of β-Nitrostyrene Procedure. Retrieved from [Link]

  • Dastjerdi, M. S., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1340–1356. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. Retrieved from [Link]

  • Wang, Z., et al. (2010). K3PO4-Catalyzed Regiospecific Aminobromination of β-Nitrostyrene Derivatives with N-Bromoacetamide as Aminobrominating Agent. The Journal of Organic Chemistry, 75(6), 2095–2098. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of (E)-Nitroolefins via Decarboxylative Nitration using t-Butylnitrite (t-BuONO) and TEMPO - Supporting Information. Retrieved from [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Semantic Scholar. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Lab-6-Recrystallization.pdf. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (E)-1-Bromo-2-(2-nitrovinyl)benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1641–1647. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Three-component reaction of β-bromo-β-nitrostyrenes, 3-acetyl-2H-chromen-2-ones, and pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • ResearchGate. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Retrieved from [Link]

  • PubChem. (n.d.). beta-Bromo-beta-nitrostyrene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (2-Bromo-2-nitrovinyl)benzene

Welcome to the technical support center for the synthesis of (2-Bromo-2-nitrovinyl)benzene, also known as β-Bromo-β-nitrostyrene. This guide is designed for researchers, scientists, and drug development professionals eng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Bromo-2-nitrovinyl)benzene, also known as β-Bromo-β-nitrostyrene. This guide is designed for researchers, scientists, and drug development professionals engaged in this synthesis, particularly when transitioning from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting protocols, and explain the critical scientific principles behind each step to ensure a safe, reproducible, and high-yield process.

Frequently Asked Questions (FAQs)

Q1: What is (2-Bromo-2-nitrovinyl)benzene and why is it significant? (2-Bromo-2-nitrovinyl)benzene is a highly reactive organic compound featuring both a bromo and a nitro group attached to a vinyl scaffold.[1][2] Its structure makes it a powerful Michael acceptor and a versatile dielectrophile, meaning it can react with a wide variety of nucleophiles.[1][2] This reactivity is harnessed in organic synthesis to construct a diverse range of complex heterocyclic compounds, which are foundational structures in many pharmaceutical agents and agrochemicals.[1][2][3] It is also a known biocide and slimicide.[4][5]

Q2: What is the primary synthetic route for (2-Bromo-2-nitrovinyl)benzene? The most common and established route involves a two-step process. First, an aromatic aldehyde (benzaldehyde) is condensed with nitromethane in a Henry-Knoevenagel reaction to produce β-nitrostyrene.[6] Subsequently, the β-nitrostyrene is brominated to yield the final product. Variations exist in the choice of catalysts and brominating agents to optimize yield and purity.

Q3: What are the critical safety concerns when scaling up this synthesis? Scaling up introduces several safety challenges:

  • Exothermic Reactions: The initial condensation of benzaldehyde and nitromethane can be highly exothermic, especially with strong bases.[7] Careful temperature control and staged reagent addition are crucial to prevent thermal runaway.

  • Reagent Toxicity: Benzaldehyde vapors can be irritating, while nitromethane is flammable and toxic.[7][8] Bromine and other brominating agents are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10][11]

  • Product Instability: The final product, (2-Bromo-2-nitrovinyl)benzene, is sensitive to moisture and prolonged exposure to light, which can lead to degradation.[4][12] It may also be irritating to the eyes, skin, and respiratory system.[3][10]

Q4: My final product is a yellow powder. Is this expected? Yes, (2-Bromo-2-nitrovinyl)benzene is typically described as a yellow powder or crystalline solid at room temperature.[3][4][12] The exact color and morphology can depend on the purity and crystalline form.

Q5: How stable is the product during storage? The compound is stable under recommended storage conditions, which include keeping it in a tightly closed container in a cool, dry, and well-ventilated place away from light.[9] It is sensitive to moisture and can hydrolyze in water.[4][12] It is incompatible with strong oxidizing agents and strong bases.[9]

Visualizing the Synthetic Pathway & Key Challenges

The following diagrams illustrate the core reaction and the common issues that can divert the process from the desired outcome.

Start Benzaldehyde + Nitromethane Henry Henry-Knoevenagel Condensation Start->Henry Base Catalyst Precursor β-Nitrostyrene Henry->Precursor Tar Tar Formation & Polymerization Henry->Tar Excess Base/ High Temp Impurities Byproduct Formation (e.g., Saturated Alcohol) Henry->Impurities Improper Workup Bromination Bromination Precursor->Bromination Brominating Agent Product (2-Bromo-2-nitrovinyl)benzene Bromination->Product Degradation Product Degradation (Light/Moisture) Product->Degradation Poor Storage Start Synthesis Issue Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckTLC Analyze by TLC: - Unreacted Starting Material? - Multiple Products? LowYield->CheckTLC Yes NoCrystals Oils Out / No Crystals? ImpureProduct->NoCrystals No AnalyzeImpurities Analyze by GC-MS/NMR to Identify Byproducts ImpureProduct->AnalyzeImpurities Yes Chromatography Action: - Purify via Column Chromatography NoCrystals->Chromatography Yes End Problem Resolved NoCrystals->End No PurifyReagents Action: - Distill Benzaldehyde - Use Fresh Catalyst CheckTLC->PurifyReagents Unreacted SM OptimizeCond Action: - Adjust Temp/Time - Control pH CheckTLC->OptimizeCond Multiple Products CheckTar Observe Reaction: - Tar/Polymer Formation? PurifyReagents->End OptimizeCond->End AdjustStoich Action: - Recalculate Stoichiometry - Refine Workup Protocol AnalyzeImpurities->AdjustStoich AdjustStoich->End Recrystallize Action: - Screen Solvents - Use Seed Crystal - Slow Cooling Chromatography->Recrystallize Recrystallize->End

Sources

Optimization

Technical Support Center: Solvent Optimization for (2-Bromo-2-nitrovinyl)benzene Workflows

Welcome to the Technical Support Center for workflows involving (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene or α -bromonitrostyrene). Because this molecule features both a highly electronegativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for workflows involving (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene or α -bromonitrostyrene). Because this molecule features both a highly electronegative bromine atom and a strongly electron-withdrawing nitro group on a vinyl backbone, it is an exceptionally reactive Michael acceptor, dienophile, and dipolarophile.

This guide is designed for researchers and drug development professionals. It addresses the critical, often-overlooked variable in these reactions: solvent selection . Below, you will find troubleshooting guides, step-by-step protocols, and mechanistic FAQs to ensure your experimental success.

System Overview: Solvent-Dependent Reactivity Pathways

G Substrate (2-Bromo-2-nitrovinyl)benzene (Highly Electrophilic) Solvent1 Dry MeOH + NaOMe (Polar Protic) Substrate->Solvent1 Solvent2 Acetonitrile + hv (Polar Aprotic) Substrate->Solvent2 Solvent3 Aqueous Buffers (H2O/Biological Media) Substrate->Solvent3 Solvent4 Solvent-Free (Carbonate on Silica) Substrate->Solvent4 Prod1 [3+2] Cycloaddition (e.g., Pyrazole Triflones) Solvent1->Prod1 Prod2 Radical Cycloaddition (e.g., Nitropyrroles) Solvent2->Prod2 Prod3 Rapid Hydrolysis & Degradation Solvent3->Prod3 Prod4 High Z-Selectivity Synthesis (Dehydration) Solvent4->Prod4

Fig 1: Impact of solvent microenvironments on the reactivity of (2-Bromo-2-nitrovinyl)benzene.

Quantitative Data: Solvent Efficacy Comparison

The table below summarizes how solvent choices dictate the yield and stability of (2-Bromo-2-nitrovinyl)benzene across various standard workflows [1][2][3].

Reaction TypeTarget ProductOptimal Solvent SystemYield / StabilityMechanistic Causality
[3+2] Cycloaddition 5-nitro-pyrazole triflonesDry Methanol (MeOH)64% – 77%Protic media stabilizes the anionic triflyl-diazomethane intermediate generated by NaOMe.
Photocatalytic Cycloaddition Boc-protected nitropyrrolesAcetonitrile (MeCN)56% (over 2 steps)Aprotic polarity supports single-electron transfer (SET) without quenching radical carbenoids.
Synthesis (Henry Reaction) (Z)- α -BromonitroalkenesSolvent-Free (Silica)55% – 85%Solid-state restriction limits rotational freedom during elimination, maximizing Z-diastereoselectivity.
Biological Assays (MurA) Covalent AdductsDMSO stock Buffer< 1 mg/mL solubilityRapid hydrolysis occurs in pure water; co-solvents are required to prevent premature degradation.
Section 1: Troubleshooting Cycloaddition Workflows

Issue: Low yields and complex, inseparable mixtures during [3+2] cycloadditions with diazo compounds.

Q: Why does my reaction with 2-diazo-1-phenyl-2-((trifluoromethyl)-sulfonyl)ethan-1-one fail in DCM, but work efficiently in dry methanol? A: The reaction relies on the in situ generation of a highly reactive anionic triflyl-diazomethane species. Dichloromethane (DCM) is aprotic and non-polar, failing to adequately solvate and stabilize this anion. Dry methanol (MeOH), acting as a polar protic solvent, effectively solvates the anion through hydrogen bonding. Furthermore, the protic nature of MeOH facilitates the crucial proton-transfer steps required for the final aromatization of the pyrazole ring[1]. Note: The methanol must be strictly anhydrous; trace water will cause competitive hydrolysis of the bromonitrostyrene.

Validated Protocol: [3+2] Cycloaddition in Dry MeOH [1]
  • Preparation: To a flame-dried flask under an Argon atmosphere, add (Z)-(2-Bromo-2-nitrovinyl)benzene (0.1 mmol, 1.0 equiv) and 2-diazo-1-phenyl-2-((trifluoromethyl)-sulfonyl)ethan-1-one (0.15 mmol, 1.5 equiv).

  • Solvation: Dissolve the reagents in 1.0 mL of strictly anhydrous MeOH.

  • Activation: Cool the stirring mixture to 0 °C using an ice bath.

  • Initiation: Slowly add Sodium Methoxide (NaOMe) (1.0 mmol, 10.0 equiv). The high equivalent of base is required to drive the formation of the anionic species and neutralize the hydrobromic acid byproduct.

  • Reaction: Stir for 20–25 minutes at 0 °C. Monitor via TLC until the yellow starting material is consumed.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Section 2: Managing Michael Addition Kinetics & Hydrolysis

Issue: Complete loss of starting material before the desired nucleophilic addition can occur, particularly in biological assays or aqueous conditions.

Q: My compound degrades before it can act as an inhibitor in aqueous buffers. How can I prevent this? A: (2-Bromo-2-nitrovinyl)benzene is exquisitely sensitive to moisture. The dual electron-withdrawing effect of the bromo and nitro groups renders the β -carbon highly susceptible to nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis and subsequent polymerization [3]. Solution: Never store the compound in aqueous solutions. Prepare concentrated stock solutions in anhydrous DMSO immediately before use. When introducing the compound to an aqueous buffer (e.g., for MurA inhibition assays), ensure the final DMSO concentration is between 1-5% to maintain solubility and perform the assay immediately to outcompete the hydrolysis kinetics.

Section 3: Solvent-Free Protocols for Synthesis & Handling

Issue: Poor Z/E diastereoselectivity and low yields during the synthesis of the α -bromonitrostyrene precursor.

Q: How can I improve the Z-selectivity of my Henry reaction products when synthesizing (2-Bromo-2-nitrovinyl)benzene? A: Transition away from traditional solution-phase chemistry to a fully heterogeneous, solvent-free system. In solution, the intermediate nitroalkanol has high rotational freedom, leading to mixed E/Z isomers during dehydration. By performing the reaction on a solid support (carbonate on silica), the conformational mobility of the transition state is restricted. This steric constraint heavily favors the anti-elimination pathway that yields the Z-isomer exclusively [2].

Validated Protocol: Solvent-Free Heterogeneous Synthesis [2]
  • Henry Reaction: In a mortar or milling vessel, combine benzaldehyde (1.0 equiv) and bromonitromethane (1.2 equiv).

  • Solid Support Addition: Add 0.3 equivalents of carbonate supported on silica ( Na2​CO3​ / SiO2​ ). Mix thoroughly to ensure a homogenous powder.

  • Incubation: Allow the solid mixture to stand at room temperature for 4.5 hours. The lack of solvent concentrates the reagents on the silica surface, accelerating the aldol-type addition.

  • Direct Dehydration: To the crude solid mixture, directly add Amberlyst 15 (500 mg/mmol) and Acetic Anhydride ( Ac2​O , 3.0 equiv). Stir/mill for an additional 1.5 hours at room temperature.

  • Isolation: Elute the solid mixture with ethyl acetate, filter off the silica and Amberlyst resin, and concentrate the filtrate in vacuo to yield highly pure (Z)-(2-Bromo-2-nitrovinyl)benzene.

References
  • Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. Fluorine Notes (2018). Verified at:[Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules (MDPI). Verified at:[Link]

  • A Metal-Free Domino Process for Regioselective Synthesis of 1,2,4-Trisubstituted Pyrroles. The Journal of Organic Chemistry (ACS Publications). Verified at:[Link]

Troubleshooting

Technical Support Center: Catalyst Selection for (2-Bromo-2-nitrovinyl)benzene Reactions

Welcome to the Technical Support Center for asymmetric synthesis involving (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene). This substrate is a highly versatile, densely functionalized Michael acc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric synthesis involving (2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene). This substrate is a highly versatile, densely functionalized Michael acceptor used primarily in organocatalytic domino reactions (such as Michael-SN2 or Friedel-Crafts/substitution sequences) to construct pharmacologically significant chiral 2,3-dihydrofurans, dihydrobenzofurans (DHB), and dihydronaphthofurans (DHN).

This guide provides field-proven insights into catalyst selection, self-validating experimental protocols, and mechanistic troubleshooting to ensure high enantioselectivity (ee) and conversion rates.

Catalyst Selection & Optimization Matrix

Selecting the correct bifunctional organocatalyst is the single most critical variable in these reactions. The catalyst must simultaneously activate the nitro group via hydrogen bonding and direct the nucleophilic attack via its basic amine moiety.

Below is a summary of quantitative performance data for common catalytic systems used with (2-bromo-2-nitrovinyl)benzene 1:

Catalyst ArchitectureTarget ReactionOptimal Base / AdditiveTypical YieldEnantiomeric Excess (ee)Mechanistic Advantage
Quinine / t-Butyl Squaramide Domino Michael-SN2 (Dihydrofurans)Cs₂CO₃83% – 96%Up to 97% Superior bidentate H-bond donation; rigid transition state; rapid kinetics (1–6 h).
Cinchona-Derived Thiourea Domino Michael-SN2 (Benzofurans)DIPEA75% – 85%70% – 90%Excellent for bulky 1,3-dione nucleophiles; highly modular.
Achiral Amines (e.g., DMAP) Racemic BaselinesNone>90%0%Useful for validating baseline substrate reactivity and identifying background reactions.

Mechanistic Pathway Visualization

Understanding the domino sequence is essential for troubleshooting. The reaction relies on an enantiodetermining Michael addition, followed by an intramolecular SN2 cyclization that expels a bromide ion.

G Substrate (2-Bromo-2-nitrovinyl)benzene + 1,3-Dicarbonyl Michael Asymmetric Michael Addition (Enantiodetermining Step) Substrate->Michael Catalyst Bifunctional Organocatalyst (Quinine-Squaramide) Catalyst->Michael H-Bonding & Steric Shielding Intermediate Nitroalkane Intermediate (with α-Bromine) Michael->Intermediate SN2 Intramolecular SN2 Cyclization (Bromide Displacement) Intermediate->SN2 Base Base Addition (DIPEA/Cs2CO3) (HBr Scavenging) Base->SN2 Neutralizes HBr Product Chiral 2,3-Dihydrofuran (Up to 97% ee) SN2->Product

Fig 1: Organocatalytic Domino Michael-SN2 pathway of (2-Bromo-2-nitrovinyl)benzene.

Self-Validating Experimental Protocol

Standard Operating Procedure: Asymmetric Synthesis of Chiral 2,3-Dihydrofurans

This protocol utilizes a bifunctional quinine/squaramide catalyst, which has been rigorously validated to achieve up to 97% ee at 10 mol% loading 2.

Materials:

  • (Z)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene (1.0 mmol)

  • 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 mmol)

  • Quinine/t-butyl squaramide catalyst (0.1 mmol, 10 mol%)

  • Base: Cs₂CO₃ or N,N-Diisopropylethylamine (DIPEA) (0.3 mmol)

  • Solvent: Anhydrous CHCl₃ (3.0 mL)

Step-by-Step Methodology:

  • Nucleophile Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.2 mmol) and the bifunctional organocatalyst (10 mol%) in 3.0 mL of anhydrous CHCl₃. Stir at room temperature for 10 minutes. Causality: This pre-incubation allows the quinuclidine tertiary amine of the catalyst to deprotonate the 1,3-dicarbonyl, forming a closely associated enolate-catalyst ion pair.

  • Stereocontrolled Addition: Add the (2-bromo-2-nitrovinyl)benzene (1.0 mmol) to the solution. Causality: The squaramide moiety coordinates with the nitro group of the substrate via dual hydrogen bonds. This rigidifies the transition state, shielding one face of the alkene and dictating the stereochemical outcome of the Michael addition.

  • HBr Scavenging (Critical): Immediately add the base (DIPEA or Cs₂CO₃, 0.3 mmol). Causality: The subsequent intramolecular SN2 step displaces a bromide ion, generating hydrobromic acid (HBr). If unneutralized, HBr will protonate the catalyst's active amine site, halting the catalytic cycle. The auxiliary base acts as a sacrificial acid scavenger 3.

  • Reaction Monitoring: Stir the mixture at room temperature for 1.5 to 6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc, 3:1 v/v). The disappearance of the bright yellow (2-bromo-2-nitrovinyl)benzene spot indicates complete conversion. If the yellow spot persists but product formation halts, catalyst poisoning has occurred (see Troubleshooting).

  • Isolation: Evaporate the solvent under reduced pressure and purify the crude residue directly via flash column chromatography to yield the highly functionalized dihydrofuran.

Troubleshooting & FAQs

Q: My reaction stalls at ~50% conversion, and the catalyst seems to lose activity. What is the mechanistic cause? A: This is a classic symptom of catalyst poisoning by hydrobromic acid (HBr). Because the reaction is a domino Michael-SN2 sequence, the secondary cyclization step displaces a bromide ion. Without a sufficient stoichiometric base (like DIPEA or Cs₂CO₃) present in the reaction medium, the generated HBr will irreversibly protonate the quinuclidine nitrogen of your Cinchona-based catalyst. Ensure you are adding at least 0.3 equivalents of your auxiliary base to maintain catalytic turnover 3.

Q: I am achieving good yields, but my enantiomeric excess (ee) is plateauing below 50%. How can I optimize the stereoselectivity? A: Low enantioselectivity indicates a loose or highly flexible transition state during the enantiodetermining Michael addition. To resolve this:

  • Upgrade the H-Bond Donor: Switch from a thiourea-based catalyst to a squaramide-based catalyst. Squaramides possess a wider spacing between their N-H protons, which perfectly matches the bite angle of the nitro group on (2-bromo-2-nitrovinyl)benzene, locking it more rigidly 1.

  • Increase Steric Bulk: Ensure your catalyst features significant steric encumbrance (e.g., a tert-butyl group on the squaramide ring) to effectively block nucleophilic attack from the undesired face.

  • Check Solvent Polarity: Highly polar or protic solvents disrupt the critical hydrogen-bonding network between the catalyst and the substrate. Always use non-protic solvents like DCM or CHCl₃.

Q: Does it matter if I use the (E) or (Z) isomer of (2-bromo-2-nitrovinyl)benzene? A: Yes. The organocatalytic Michael-SN2 reaction is stereospecific. The spatial arrangement of the α -bromine atom relative to the nitro group dictates the trajectory of the intramolecular SN2 displacement. The literature standardizes on using the (Z)-isomer to achieve consistent anti diastereoselectivity in dihydrofuran synthesis 2, though the (E)-isomer can be utilized if a specific inverted stereocenter is required at the ring-closure site.

References

  • Middle East Technical University. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Available at: [Link]

  • National Institutes of Health (PMC). 2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one. Available at:[Link]

  • Middle East Technical University. ASYMMETRIC SYNTHESIS OF 2,3-DIHYDROFURANS WITH BIFUNCTIONAL QUININE / SQUARAMIDE ORGANOCATALYSTS. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Characterization of (2-Bromo-2-nitrovinyl)benzene: A Comparative Methodological Guide

Introduction & Context (2-Bromo-2-nitrovinyl)benzene, widely known as β -bromo- β -nitrostyrene (BNS), is a highly reactive α -bromonitroalkene. In industrial applications, it serves as a potent, broad-spectrum biocide f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

(2-Bromo-2-nitrovinyl)benzene, widely known as β -bromo- β -nitrostyrene (BNS), is a highly reactive α -bromonitroalkene. In industrial applications, it serves as a potent, broad-spectrum biocide for aqueous systems and heat exchangers [1] [2]. In advanced organic synthesis, it acts as a critical intermediate for constructing complex marine pyrrole alkaloids, such as lamellarins and lukianols[3].

Because BNS features both a halogen and a nitro group on a conjugated vinylic system, its characterization presents unique analytical challenges. The stereochemical purity (E vs. Z isomerism) is paramount, as subsequent cycloadditions (e.g., Barton-Zard reactions) heavily depend on the geometric orientation of the nitroalkene[3]. This guide objectively compares the primary analytical modalities used to validate the structure and purity of BNS, detailing the causality behind experimental choices and providing self-validating protocols.

Comparative Analysis of Analytical Modalities

When establishing the purity and structural integrity of BNS, no single technique provides a complete picture. Researchers must weigh the resolution, limits of detection (LOD), and structural specificity of each method.

Table 1: Comparative Performance of Analytical Modalities for BNS Characterization

Analytical ModalityPrimary UtilityResolution / LODStereoisomer DifferentiationDestructiveness
1H & 13C NMR Backbone connectivity, geometric isomerism (E/Z)High / ~1-5 mgExcellent (via chemical shifts & NOESY)Non-destructive
GC-MS (EI) Molecular weight, isotopic profiling, trace impuritiesVery High / ng-pgPoor (isomers often co-elute or fragment similarly)Destructive
FT-IR Functional group validation (NO2, C=C, C-Br)Moderate / ~1 mgModerate (subtle shift differences)Non-destructive

Causality in Experimental Choices & Self-Validating Systems (E-E-A-T)

To ensure scientific integrity, analytical protocols must be designed with built-in causality and self-validation mechanisms:

  • NMR Spectroscopy: The choice of deuterated chloroform (CDCl₃) at 400 MHz is deliberate. CDCl₃ lacks exchangeable protons that might interfere with the highly deshielded vinylic proton of BNS. The vinylic proton in the (Z)-isomer typically resonates significantly downfield ( δ ~8.61 ppm) due to the combined electron-withdrawing effects and magnetic anisotropy of the cis-nitro group and the geminal bromine [4]. Self-Validation: The integration ratio must be exact; the vinylic proton must integrate to precisely 1.0 relative to the protons of the phenyl ring.

  • GC-MS Isotopic Profiling: Electron Ionization (EI) at 70 eV is the gold standard because it provides reproducible, library-searchable fragmentation. The causality of using MS lies in the bromine atom. Bromine exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Self-Validation: Any true molecular ion or bromine-containing fragment must present as a doublet separated by 2 m/z units with equal intensity.

  • FT-IR Spectroscopy: The nitro group is a strong dipole, making FT-IR an ideal orthogonal validation tool. The extended conjugation of the styrene system lowers the stretching frequencies compared to aliphatic nitro compounds. Self-Validation: The presence of the asymmetric NO₂ stretch (~1532–1553 cm⁻¹) and symmetric NO₂ stretch (~1300–1331 cm⁻¹) validates the intact conjugated π -system [4].

Detailed Step-by-Step Methodologies

Protocol 1: High-Resolution NMR Acquisition for Geometric Validation
  • Sample Preparation: Dissolve 15–20 mg of purified BNS in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer. Lock the field to the deuterium signal of CDCl₃ and shim the magnet to achieve a line width at half-height of <1.0 Hz for the TMS peak.

  • Acquisition: Acquire the 1H spectrum using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the vinylic proton.

  • Self-Validation Check: Process the FID. Verify the vinylic proton singlet at δ ~8.61 ppm and the vinylic carbon at δ ~136.6 ppm [4]. If a secondary vinylic singlet appears at a different shift, it indicates E/Z isomerization or degradation.

Protocol 2: GC-MS Isotopic Profiling and Fragmentation Analysis
  • Sample Preparation: Dilute the BNS sample to 10 µg/mL in GC-grade dichloromethane (DCM).

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet to 250°C (split ratio 10:1). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate the MS in EI mode at 70 eV. Scan range: m/z 50 to 350.

  • Self-Validation Check: Locate the chromatographic peak for BNS. Extract the mass spectrum and verify the 1:1 isotopic doublet for the molecular ion [M]⁺. Confirm the loss of the nitro group and the subsequent loss of the bromine radical, leading to the characteristic debrominated core (e.g., m/z 132 for methoxy-substituted derivatives) [4].

Protocol 3: FT-IR Structural Validation
  • Sample Preparation: Prepare a KBr pellet by grinding 1–2 mg of BNS with 100 mg of IR-grade, anhydrous KBr in an agate mortar. Press under 10 tons of pressure to form a transparent disk.

  • Background Subtraction: Acquire a background spectrum of a pure KBr pellet (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ and moisture artifacts.

  • Acquisition: Scan the BNS pellet from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Confirm the presence of the vinylic C-H stretch (>3000 cm⁻¹), the conjugated C=C stretch (~1606 cm⁻¹), and the signature asymmetric/symmetric NO₂ stretches [4].

Visualizations

Workflow Sample BNS Sample (Synthesis/Extraction) NMR NMR Spectroscopy (Isomer & Backbone) Sample->NMR MS GC-MS (EI) (Isotopic Mass & Frag) Sample->MS IR FT-IR (Functional Groups) Sample->IR Data Data Integration & Validation NMR->Data MS->Data IR->Data

Fig 1. Multimodal analytical workflow for the structural validation of BNS.

Fragmentation M Molecular Ion [M]+ Characteristic 1:1 Isotopic Cluster F1 [M - NO2]+ / [M - HNO2]+ Loss of Nitro Group M->F1 -NO2 / -HNO2 F2 [M - NO2 - Br]+ Debrominated Core F1->F2 -Br (Isotope loss) F3 Aryl Cations e.g., Phenyl/Substituted Phenyl F2->F3 Backbone cleavage

Fig 2. Generalized EI-MS fragmentation pathway for beta-bromo-beta-nitrostyrenes.

References

  • [1] Fouling in Heat Exchangers. IntechOpen. URL:[Link]

  • [2] Preservatives containing β-bromo-β-nitrostyrene for use in aqueous systems. US Patent 4963179A. URL:

  • [3] Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Advances 2020, 10(70), 43168-43174. URL:[Link]

Sources

Comparative

Comparing the reactivity of (2-Bromo-2-nitrovinyl)benzene with other nitroalkenes

Comparing the Reactivity of (2-Bromo-2-nitrovinyl)benzene with Standard Nitroalkenes: A Guide to Divergent Michael Acceptors Executive Summary (2-Bromo-2-nitrovinyl)benzene (commonly known as β -bromo- β -nitrostyrene) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparing the Reactivity of (2-Bromo-2-nitrovinyl)benzene with Standard Nitroalkenes: A Guide to Divergent Michael Acceptors

Executive Summary

(2-Bromo-2-nitrovinyl)benzene (commonly known as β -bromo- β -nitrostyrene) and standard nitroalkenes (such as β -nitrostyrene) are both highly electrophilic species widely utilized in organic synthesis, biocide formulation, and drug development[1]. However, the strategic placement of a bromine atom on the nitro-bearing carbon fundamentally alters the molecule's reactivity profile. While standard nitroalkenes act as classic Michael acceptors to yield acyclic products[2], (2-Bromo-2-nitrovinyl)benzene functions as a powerful dielectrophilic synthon, enabling domino Michael-alkylation reactions to construct complex cyclic frameworks[3].

Mechanistic Causality: The Role of the Bromine Atom

To understand the divergent reactivity between these two classes of molecules, we must examine the electronic and steric causality at the transition state.

  • Standard Nitroalkenes ( β -Nitrostyrene): The strong electron-withdrawing nature of the nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making the β -carbon highly susceptible to nucleophilic attack. When a nucleophile (e.g., a 1,3-dicarbonyl enolate) attacks, a nitronate intermediate is formed. Upon simple protonation, the reaction terminates, yielding a stable, acyclic Michael adduct[2].

  • (2-Bromo-2-nitrovinyl)benzene: The initial step is identical; the nucleophile attacks the carbon adjacent to the phenyl ring. However, the resulting nitronate intermediate now contains a bulky, electronegative bromine atom adjacent to the newly formed C-C bond. This bromine atom acts as a highly effective nucleofuge (leaving group). Instead of simple protonation, the oxygen atom of the 1,3-dicarbonyl's enol tautomer undergoes an intramolecular nucleophilic substitution, displacing the bromide ion. This domino sequence forces a ring closure, yielding heterocycles such as dihydrofurans[3].

Mechanism Start 1,3-Dicarbonyl + Nitroalkene Intermediate Nitronate Intermediate Start->Intermediate Path1 Standard β-Nitrostyrene (No Leaving Group) Intermediate->Path1 Pathway A Path2 (2-Bromo-2-nitrovinyl)benzene (Bromide Leaving Group) Intermediate->Path2 Pathway B Protonation Protonation Path1->Protonation Product1 Acyclic Michael Adduct Protonation->Product1 Substitution Intramolecular Alkylation (-Br⁻) Path2->Substitution Product2 Cyclic Dihydrofuran Substitution->Product2

Divergent reaction pathways of standard nitroalkenes vs (2-Bromo-2-nitrovinyl)benzene.

Quantitative Data & Reactivity Comparison

The following table summarizes the operational and mechanistic differences between the two substrates when reacted with 1,3-dicarbonyl compounds under catalytic conditions.

ParameterStandard β -Nitrostyrene(2-Bromo-2-nitrovinyl)benzene
Primary Reactivity Michael AcceptorDielectrophilic Synthon
Reaction Pathway Michael AdditionDomino Michael-Alkylation
Final Product Topology Acyclic AdductsCyclic Frameworks (e.g., Dihydrofurans)
Byproducts None (Atom Economical)Bromide Ion ( Br− )
Steric Hindrance LowHigh (due to bulky Br atom)
Typical Catalyst Ni(II)-Diamine Complexes[2]Chiral Bifunctional Thioureas[3]

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to design experiments that validate themselves in real-time. Below are parallel protocols demonstrating the divergent reactivity, complete with built-in diagnostic checks.

Protocol A: Asymmetric Michael Addition to β -Nitrostyrene (Acyclic Adduct)

  • Preparation: Dissolve β -nitrostyrene (1.0 mmol) and acetylacetone (1.2 mmol) in THF (5 mL).

  • Catalysis: Add 2 mol % of Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br 2​ catalyst[2]. Stir at room temperature for 12 hours.

  • Self-Validation (NMR Tracking): Monitor the reaction via 1 H NMR. The disappearance of the vinylic doublets (typically ~8.0 ppm and ~7.6 ppm) and the appearance of diastereotopic CH2​−NO2​ protons (~4.5–5.0 ppm) confirm the acyclic adduct formation.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Domino Michael-Alkylation of (2-Bromo-2-nitrovinyl)benzene (Cyclic Adduct)

  • Preparation: Dissolve (2-Bromo-2-nitrovinyl)benzene (1.0 mmol) and a 1,3-dicarbonyl derivative (1.2 mmol) in toluene (5 mL)[3].

  • Catalysis: Add 10 mol % of a chiral bifunctional thiourea catalyst. Causality note: The thiourea moiety activates the nitro group via dual hydrogen bonding, lowering the LUMO further, while the basic amine coordinates and directs the enolate attack[3]. Stir at room temperature for 24 hours.

  • Self-Validation (Bromide Elimination Check): During the aqueous workup, collect the aqueous layer and add a few drops of 0.1 M AgNO3​ . The immediate formation of a pale yellow precipitate ( AgBr ) provides visual, self-validating proof that the domino intramolecular substitution (bromide displacement) has successfully occurred.

  • Workup & Purification: Extract the organic layer with CH2​Cl2​ , concentrate, and purify via column chromatography. 1 H NMR will confirm the absence of CH2​−NO2​ protons, replaced by the distinct chiral ring protons of the dihydrofuran framework[3].

Workflow Step1 1. Reagent Mixing (Substrate + Nucleophile) Step2 2. Catalyst Addition (Chiral Thiourea / Ni-complex) Step1->Step2 Step3 3. Reaction Monitoring (TLC / 1H NMR) Step2->Step3 Step4 4. Aqueous Workup (AgNO3 Br- Check) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5

Self-validating experimental workflow for asymmetric Michael additions.

References

  • Rueping, M., Parra, A., Uria, U., Besselièvre, F., & Merino, E. (2010). Catalytic Asymmetric Domino Michael Addition−Alkylation Reaction: Enantioselective Synthesis of Dihydrofurans. Organic Letters, 12(24), 5680-5683. URL: [Link]

  • Evans, D. A., & Seidel, D. (2005). Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 catalyzed enantioselective Michael additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes. Journal of the American Chemical Society, 127(28), 9958-9959. URL: [Link]

Sources

Validation

Reagent Selection Guide: Alternatives to (2-Bromo-2-nitrovinyl)benzene in Advanced Organic Synthesis

(2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene or BNS) is a highly versatile gem-bromonitroalkene[1]. In organic synthesis, it is historically prized for its dual reactivity: it acts as a powerful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(2-Bromo-2-nitrovinyl)benzene (also known as β -bromo- β -nitrostyrene or BNS) is a highly versatile gem-bromonitroalkene[1]. In organic synthesis, it is historically prized for its dual reactivity: it acts as a powerful Michael acceptor and, owing to its α -bromo substituent, readily undergoes tandem addition-elimination reactions. This unique profile allows for the retention of the nitroalkene double bond post-functionalization, making BNS a critical building block for complex heterocycles, such as the [3+2] cycloaddition synthesis of pyrrole cores in lamellarin alkaloids[1].

However, from a process chemistry and drug development perspective, BNS presents significant drawbacks. It is a known lachrymator, is highly sensitive to moisture and light, and carries reported mutagenicity risks[2]. Furthermore, its synthesis—typically via the bromination of β -nitrostyrene followed by dehydrobromination—suffers from poor atom economy and generates stoichiometric hydrobromic acid waste[3].

As a Senior Application Scientist, I frequently guide researchers away from BNS toward safer, more efficient alternatives. Selecting the right substitute depends entirely on the mechanistic causality required for your target molecule. This guide objectively compares three field-proven alternatives, detailing their performance, mechanistic logic, and self-validating experimental protocols.

Alternative 1: trans- β -Nitrostyrene (The Non-Halogenated Baseline)

If your synthetic goal is a simple conjugate addition to form a β -substituted nitroalkane, trans- β -nitrostyrene is the superior, atom-economical choice[4].

Mechanistic Causality: Lacking the α -bromo leaving group, the initial nucleophilic attack at the β -carbon of trans- β -nitrostyrene generates a nitronate intermediate. Because there is no halogen to eliminate, this intermediate is subsequently protonated. The causality here is straightforward: the absence of a leaving group forces the reaction down a standard Michael addition pathway, resulting in the permanent loss of the alkene double bond. It is highly bench-stable, commercially abundant, and non-lachrymatory[5].

Self-Validating Experimental Protocol: Michael Addition of Thiols This protocol is inherently self-validating. The starting nitrostyrene is a highly conjugated, bright yellow system. As the reaction proceeds and the sp2 β -carbon transitions to sp3, the conjugation is broken, and the solution turns colorless—providing an immediate, reliable visual cue of conversion.

  • Preparation: Dissolve trans- β -nitrostyrene (1.0 mmol) in anhydrous dichloromethane (5.0 mL) at room temperature.

  • Addition: Add the desired nucleophilic thiol (1.1 mmol) followed by a catalytic amount of triethylamine (0.1 mmol, 10 mol%).

  • Monitoring: Stir the reaction at room temperature. Monitor the causality of the color change (Yellow Colorless).

  • Workup: Once the solution is completely colorless (typically 1–2 hours), wash the organic layer with 1M HCl (5 mL) to quench the amine catalyst, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure β -thio-nitroalkane.

Alternative 2: Nitroalkene Morita-Baylis-Hillman (MBH) Acetates

When the retention of the nitroalkene double bond is strictly required (e.g., for downstream cycloadditions), MBH acetates (such as 2-nitro-3-phenylallyl acetate) are exceptional, modern alternatives[6].

Mechanistic Causality: Instead of forcing a direct addition-elimination at the sterically hindered sp2 carbon, MBH acetates undergo an SN​2′ allylic substitution[7]. The incoming nucleophile attacks the β -carbon, shifting the double bond and ejecting the allylic acetate leaving group. This regenerates the conjugated nitroalkene system, achieving the exact same net functionalization as BNS but utilizing a significantly more stable and easily handled precursor[8].

Experimental Protocol: SN​2′ Amination of MBH Acetates

  • Preparation: Dissolve the nitroalkene MBH acetate (1.0 mmol) in tetrahydrofuran (5.0 mL) under an inert atmosphere.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 mmol) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature. The acetate acts as an excellent leaving group, thermodynamically driving the equilibrium toward the SN​2′ product.

  • Isolation: Concentrate the mixture and purify via flash column chromatography (EtOAc/Hexanes gradient) to isolate the α -functionalized nitroalkene.

Alternative 3: (Z)-(2-Chloro-2-nitrovinyl)benzene

For specific multicomponent workflows strictly requiring a gem-halonitroalkene, the chlorinated analog offers a refined reactivity profile[9].

Mechanistic Causality: This reagent operates via the exact same addition-elimination pathway as BNS. However, the C-Cl bond is stronger and less polarizable than the C-Br bond. Consequently, chloride is a "harder" and slower leaving group. This subtle kinetic dampening prevents unwanted over-reaction or rapid polymerization in highly complex, one-pot syntheses, offering superior thermal stability compared to BNS[10].

Experimental Protocol: Knoevenagel-Type Condensation Synthesis

  • Condensation: Combine benzaldehyde (10.0 mmol), chloronitromethane (12.0 mmol), and dimethylamine hydrochloride (1.0 mmol) in toluene (15 mL).

  • Dehydration: Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium toward the conjugated alkene.

  • Purification: Cool to room temperature, partition with water, dry the organic layer, and purify via silica gel chromatography to yield the chlorinated nitroalkene.

Quantitative Comparison & Decision Matrix

ReagentLeaving GroupPrimary Reaction PathwayStability / HandlingAtom Economy (Synthesis)
(2-Bromo-2-nitrovinyl)benzene Bromide (sp2)Addition-EliminationLachrymator, Light-sensitiveLow (Requires Br2​ addition/elimination)
trans- β -Nitrostyrene NoneMichael AdditionBench-stable, easy handlingHigh (Direct Henry reaction)
MBH Acetates Acetate (sp3 allylic) SN​2′ Allylic SubstitutionBench-stableModerate (Requires MBH reaction + acetylation)
(2-Chloro-2-nitrovinyl)benzene Chloride (sp2)Addition-EliminationModerate, less lachrymatoryModerate (Requires chloronitromethane)

Mechanistic Visualizations

Reactivity BNS (2-Bromo-2-nitrovinyl)benzene (gem-Bromonitroalkene) Mech1 Addition-Elimination (Loss of Br-) BNS->Mech1 + Nucleophile NS trans-β-Nitrostyrene (Standard Nitroalkene) Mech2 Michael Addition (Protonation) NS->Mech2 + Nucleophile Prod1 α-Substituted Nitroalkene (Retains Conjugation) Mech1->Prod1 Prod2 β-Substituted Nitroalkane (Loss of Conjugation) Mech2->Prod2

Fig 1. Divergent reactivity pathways: Addition-elimination vs. standard Michael addition.

MBH_Pathway MBH Nitroalkene MBH Acetate (Allylic Electrophile) Intermediate SN2' Attack at β-carbon MBH->Intermediate Nu Nucleophile (e.g., DABCO, Amine) Nu->Intermediate Product Functionalized Nitroalkene (- OAc) Intermediate->Product Acetate Elimination

Fig 2. SN2' allylic substitution of Morita-Baylis-Hillman acetates yielding functionalized nitroalkenes.

References

  • Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Advances, 2020.[Link]

  • Approaches to benzanthrones via anthrone-derived Morita−Baylis−Hillman adducts of nitroalkenes. Chirantan Rasayan Sanstha, 2025.[Link]

  • Bidirectional Enantioselective Synthesis of bis-Benzofuran Atropisomeric Oligoarenes Featuring Two Distal C–C Stereogenic Axes. The Royal Society of Chemistry, 2018.[Link]

Sources

Comparative

A comparative study of different synthetic routes to (2-Bromo-2-nitrovinyl)benzene

An in-depth comparative analysis of the synthetic pathways to (2-Bromo-2-nitrovinyl)benzene, a valuable and highly reactive building block in organic chemistry. Introduction: The Synthetic Value of (2-Bromo-2-nitrovinyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the synthetic pathways to (2-Bromo-2-nitrovinyl)benzene, a valuable and highly reactive building block in organic chemistry.

Introduction: The Synthetic Value of (2-Bromo-2-nitrovinyl)benzene

(2-Bromo-2-nitrovinyl)benzene, also known as β-bromo-β-nitrostyrene, is a bifunctionalized alkene of significant interest to synthetic chemists. The presence of both a bromo and a nitro group on the vinyl carbon atom makes it a potent dielectrophile, highly susceptible to reactions with a variety of nucleophiles.[1][2] These substituents can act as excellent leaving groups, facilitating the construction of diverse and complex molecular architectures, including various heterocyclic compounds like dihydrofurans, pyrroles, and pyrazoles.[2] Given its utility, the efficient and reliable synthesis of this compound is of paramount importance. This guide provides a comparative analysis of the primary synthetic routes, offering insights into the mechanistic underpinnings and practical considerations of each approach.

Comparative Analysis of Synthetic Routes

The synthesis of (2-Bromo-2-nitrovinyl)benzene is predominantly achieved through two distinct strategies: a classical two-step approach involving the synthesis and subsequent bromination of a β-nitrostyrene intermediate, and a more direct, one-pot method starting from benzaldehyde and bromonitromethane.

Route A: Two-Step Synthesis via β-Nitrostyrene Intermediate

This is the most established and widely documented method. It proceeds in two distinct stages: the formation of β-nitrostyrene, followed by its bromination and dehydrohalogenation.

Step 1: Synthesis of β-Nitrostyrene via the Henry Reaction

The cornerstone of this first step is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[3][4] In this case, benzaldehyde reacts with nitromethane to form a β-nitro alcohol, which then readily dehydrates to yield the conjugated nitroalkene, β-nitrostyrene.[5]

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of nitromethane at the α-carbon by a base.[3] Nitromethane has a pKa of approximately 10, making it amenable to deprotonation by common bases like sodium hydroxide.[5] The resulting resonance-stabilized nitronate anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[5] This addition forms a β-nitro alkoxide intermediate, which is protonated to give the β-nitro alcohol. Under the reaction conditions, or with subsequent heating or acidic workup, this alcohol is easily eliminated to form the thermodynamically stable conjugated system of β-nitrostyrene.[5][6]

Experimental Protocol: Synthesis of β-Nitrostyrene (1a) [7][8]

  • Reaction Setup: In a beaker, dissolve nitromethane (0.1 moles) and benzaldehyde (0.1 moles) in 20 mL of methanol.

  • Cooling: Place the beaker in an ice-salt bath to cool the solution.

  • Base Addition: Prepare a cold solution of sodium hydroxide (0.2 M in 10 mL of water). Add this solution dropwise to the stirring nitromethane/benzaldehyde mixture using an addition funnel. Critically, maintain the reaction temperature below 15 °C to control the exothermic reaction and minimize side products. A thick precipitate will form.[7]

  • Quenching: After stirring for an additional 15 minutes, add approximately 60 mL of ice water to the mixture, which should convert the pasty mass into a clear solution.

  • Acidification & Precipitation: Add the reaction mixture dropwise to a stirring solution of hydrochloric acid (20 mL of concentrated HCl diluted to 50 mL with water). A pale yellow crystalline solid of β-nitrostyrene will precipitate almost immediately.[7][9]

  • Isolation and Purification: Decant the supernatant liquid. Collect the solid product by vacuum filtration and wash thoroughly with water.[10] The crude product can be recrystallized from ethanol to yield pure β-nitrostyrene.[7] A typical yield for this reaction is around 83%.[7]

Henry_Reaction_Workflow sub Benzaldehyde + Nitromethane in Methanol cool Cooling (Ice-Salt Bath, <15°C) sub->cool 1. base Dropwise Addition of cold NaOH(aq) cool->base 2. react Reaction Stirring (15 min) base->react 3. quench Quench (Ice Water) react->quench 4. acidify Acidification (Dropwise into HCl) quench->acidify 5. isolate Filtration & Recrystallization acidify->isolate 6. product β-Nitrostyrene (Product 1a) isolate->product

Caption: Workflow for the synthesis of β-nitrostyrene via the Henry reaction.

Step 2: Bromination of β-Nitrostyrene

The second step involves the conversion of β-nitrostyrene to the target compound. This is achieved through the addition of elemental bromine across the double bond, followed by the elimination of hydrogen bromide.[11]

Causality and Mechanistic Insight: The electron-rich double bond of β-nitrostyrene attacks a bromine molecule in an electrophilic addition reaction. This proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion to give a dibromo-nitro-alkane.[12] The presence of the nitro group makes the α-proton acidic. Subsequent treatment with a base, or spontaneous elimination, facilitates the removal of this proton and a β-bromine atom (E2 elimination), regenerating a double bond and yielding the final (2-Bromo-2-nitrovinyl)benzene product.

Experimental Protocol: Synthesis of (2-Bromo-2-nitrovinyl)benzene (Generalized)

Note: This is a generalized procedure based on established chemical principles, as detailed protocols for this specific transformation are less common in introductory literature.

  • Dissolution: Dissolve the synthesized β-nitrostyrene (1 equivalent) in a suitable solvent such as anhydrous acetic acid or dichloromethane in a flask protected from light.[12]

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC.

  • Elimination (if required): If elimination of HBr is not spontaneous, a mild, non-nucleophilic base can be added cautiously to facilitate the dehydrohalogenation.

  • Workup: Quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield (2-Bromo-2-nitrovinyl)benzene.

Bromination_Workflow sub β-Nitrostyrene in Solvent cool Cooling (Ice Bath) sub->cool 1. bromine Dropwise Addition of Br₂ cool->bromine 2. react Stir at RT (Addition) bromine->react 3. eliminate Elimination of HBr react->eliminate 4. workup Quench & Extract eliminate->workup 5. purify Purification (Chromatography) workup->purify 6. product (2-Bromo-2-nitrovinyl)benzene purify->product

Caption: Workflow for the bromination of β-nitrostyrene.

Route B: Direct Synthesis via Henry Reaction with Bromonitromethane

A more modern and streamlined approach involves the direct reaction of an aldehyde with bromonitromethane, followed by dehydration, often in a one-pot procedure using heterogeneous catalysts.[13]

Causality and Mechanistic Insight: This reaction follows a similar nitroaldol pathway as Route A. A base deprotonates bromonitromethane to form a nucleophilic anion. This anion then attacks benzaldehyde to form the corresponding β-bromo-β-nitro-alcohol intermediate. The key innovation in this route is the use of solid-supported catalysts that facilitate both the condensation and the subsequent dehydration step, allowing for a simplified workup. For instance, a basic catalyst like carbonate on silica can promote the initial Henry reaction, and an acidic resin like Amberlyst 15 can then be used to efficiently dehydrate the crude alcohol intermediate.[13]

Experimental Protocol: Heterogeneous Synthesis of α-Bromonitroalkenes [13]

  • Henry Reaction: In a reaction vessel, combine benzaldehyde (1a) and bromonitromethane (6). Add a solid-supported base (e.g., 0.3 equivalents of carbonate on silica) and stir the mixture under solvent-free conditions at room temperature for approximately 4.5 hours.

  • Catalyst Removal: Upon completion of the first step, the solid base can be removed by simple filtration.

  • Dehydration: Dissolve the crude nitroalkanol intermediate in a solvent like ethyl acetate. Add an acidic resin (e.g., Amberlyst 15, 500 mg/mmol) and acetic anhydride (3 equivalents).

  • Reaction Completion: Stir the mixture at room temperature for approximately 1.5 hours.

  • Isolation: Filter off the acidic resin. The filtrate contains the product. Standard aqueous workup and removal of the solvent will yield the crude (2-Bromo-2-nitrovinyl)benzene, which can then be purified.

Direct_Synthesis_Workflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Dehydration reagents1 Benzaldehyde + Bromonitromethane catalyst1 Add Solid Base (Carbonate on Silica) reagents1->catalyst1 react1 Stir at RT (4.5h) Solvent-Free catalyst1->react1 filter1 Filter to remove base react1->filter1 intermediate Crude Nitroalkanol in Ethyl Acetate filter1->intermediate catalyst2 Add Amberlyst 15 + Acetic Anhydride intermediate->catalyst2 react2 Stir at RT (1.5h) catalyst2->react2 filter2 Filter to remove resin react2->filter2 product (2-Bromo-2-nitrovinyl)benzene filter2->product

Caption: Workflow for the direct, heterogeneous synthesis of (2-Bromo-2-nitrovinyl)benzene.

Data-Driven Performance Comparison

ParameterRoute A: Two-Step SynthesisRoute B: Direct Heterogeneous SynthesisJustification & Comments
Number of Steps 2 (Henry reaction + Bromination)1 (One-pot condensation & dehydration)Route B is more step-economical, avoiding the isolation of the nitrostyrene intermediate.[13]
Overall Yield Good to Excellent (~70-80% estimated)GoodThe Henry reaction step is high-yielding (83%).[7] Yields for Route B are reported as "good overall yields".[13]
Reaction Time Longer (Two separate reactions + workups)Shorter (Total ~6 hours reaction time)Route B offers a significantly faster overall process from starting material to product.[13]
Purification Requires two purifications (intermediate and final)Simplified (Filtration of catalysts, one final purification)The use of heterogeneous catalysts in Route B dramatically simplifies the workup procedure.[13]
Reagent Availability Benzaldehyde, nitromethane, and bromine are common lab reagents.Bromonitromethane is a more specialized and potentially less stable reagent.The choice may depend on the availability of starting materials in a given lab.
Safety & Handling Involves handling of elemental bromine (corrosive, toxic).Avoids handling pure bromine. Older direct methods using reagents like tri-n-butylarsine carried explosion risks, but the modern heterogeneous method is presented as mild and simple.[13]
Scalability Well-established and scalable, though handling large quantities of bromine requires care.The use of solvent-free conditions in the first step is advantageous for scalability and green chemistry principles.[13]

Conclusion and Recommendations

Both synthetic routes offer viable pathways to (2-Bromo-2-nitrovinyl)benzene. The choice between them depends on the specific priorities of the researcher.

  • Route A (Two-Step) is the classical, well-understood method. It is highly reliable and uses readily available starting materials. This route is recommended for researchers who may not have access to bromonitromethane or who prefer a stepwise approach with clear characterization of the β-nitrostyrene intermediate.

  • Route B (Direct Synthesis) represents a more modern, efficient, and "green" alternative. Its one-pot nature, use of easily removable heterogeneous catalysts, and avoidance of elemental bromine make it an attractive option for process efficiency and safety. This route is recommended for laboratories equipped with bromonitromethane and for those prioritizing speed, atom economy, and simplified purification protocols.

Ultimately, the development of direct, heterogeneously catalyzed methods like Route B marks a significant advancement in the synthesis of this important chemical building block, offering a simpler and more elegant solution compared to the traditional multi-step approach.

References

  • [No Source Used]
  • Henry reaction - Wikipedia. (URL: )
  • [No Source Used]
  • Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. (URL: )
  • The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols - Benchchem. (URL: )
  • [No Source Used]
  • [No Source Used]
  • β-Nitrostyrene - Wikipedia. (URL: )
  • Henry Reaction - Master Organic Chemistry. (URL: )
  • [No Source Used]
  • Yates, K., & Wright, W. V. (1966). Kinetics and mechanism of bromination of styrenes. Canadian Journal of Chemistry, 45(1), 167-176. (URL: )
  • Synthesis of β-Nitrostyrene Procedure | PDF | Chemical Reactions - Scribd. (URL: )
  • Three-component reaction of β-bromo-β-nitrostyrenes,...
  • Developments and applications of α-bromonitrostyrenes in organic syntheses - Semantic Scholar. (URL: )
  • [No Source Used]
  • Faghih Akhlaghi, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 906-916. (URL: )
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • Ballini, R., et al. (2007). An Improved, Fully Heterogeneous, Diastereoselective Synthesis of (Z)-α-Bromonitroalkenes. Synthesis, 2007(14), 2164-2166. (URL: )
  • Faghih Akhlaghi, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
  • nitrostyrene - Organic Syntheses Procedure. (URL: )

Sources

Validation

A Comparative Guide to the X-ray Crystallographic Analysis of (2-Bromo-2-nitrovinyl)benzene Derivatives

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of (2-Bromo-2-nitrovinyl)benzene derivatives. Tailored for researchers, scientists, and professionals in drug development, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of (2-Bromo-2-nitrovinyl)benzene derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, offering a robust framework for structural elucidation. We will explore the definitive structural insights provided by X-ray crystallography, compare these with alternative spectroscopic methods, and present a validated protocol for analysis, grounded in authoritative references.

Introduction: The Structural Imperative for Bioactive Scaffolds

(2-Bromo-2-nitrovinyl)benzene, also known as β-bromo-β-nitrostyrene, and its derivatives represent a class of conjugated nitroalkenes with significant practical importance. These compounds are not only versatile intermediates in organic synthesis but also exhibit a wide range of biological activities, including antibacterial, molluscicidal, and anticancer properties.[1] The bioactivity of these molecules is intrinsically linked to their three-dimensional structure, including the configuration of the vinyl group (E/Z isomerism) and the spatial arrangement of the phenyl, bromo, and nitro substituents.

While spectroscopic techniques like NMR and Mass Spectrometry are indispensable for initial characterization, they often fall short of providing an unambiguous structural determination. It is here that single-crystal X-ray crystallography emerges as the gold standard, offering definitive proof of molecular connectivity, conformation, and the subtle intermolecular interactions that govern the solid-state architecture of these materials.

Comparative Analysis: Crystallography vs. Spectroscopic Techniques

The choice of analytical technique is dictated by the specific information required. For (2-Bromo-2-nitrovinyl)benzene derivatives, where stereochemistry and solid-state conformation are critical, a multi-technique approach is often employed, with X-ray crystallography providing the ultimate structural validation.

Technique Information Provided Strengths for this Topic Limitations for this Topic
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions in the solid state.[2]Unambiguously determines E/Z isomerism; reveals non-planarity and substituent effects on geometry; maps crucial crystal packing forces like halogen and hydrogen bonds.[1][3]Requires a suitable single crystal, which can be challenging to grow; provides a solid-state structure that may differ from the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C) Provides information on the chemical environment of atoms, connectivity through spin-spin coupling, and can infer stereochemistry.Confirms the presence of vinyl and aromatic protons and carbons; can help distinguish isomers in solution.Determination of E/Z configuration can be ambiguous without standards; provides an average structure in solution, not a static 3D model.
Mass Spectrometry (MS) Determines the mass-to-charge ratio, providing the molecular weight and fragmentation patterns.[4]Confirms molecular formula and the presence of bromine through its characteristic isotopic pattern.Provides no information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies (e.g., C=C, NO₂, C-Br).[4]Quickly confirms the presence of the key nitro and vinyl functional groups.Gives very limited information about the overall molecular structure and no stereochemical detail.

Structural Insights from X-ray Crystallography: A Comparative Case Study

The substitution pattern and stereochemistry of (2-Bromo-2-nitrovinyl)benzene derivatives profoundly influence their crystal packing. This is primarily governed by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, Br···O halogen bonds, and π-π stacking.[5][6] Let's compare two distinct derivatives to understand these effects.

Case Study 1: (Z)-1-bromo-1-nitro-2-phenylethene This compound crystallizes in the orthorhombic system under the space group Pbca.[1] A key finding from its X-ray analysis is that the molecule is surprisingly not planar. The phenyl ring and the nitro group are twisted relative to the plane of the double bond. This deviation from planarity is a direct consequence of steric hindrance and is a critical structural detail that would be difficult to ascertain by spectroscopic means alone.

Case Study 2: 1-Bromo-2-[(E)-2-nitroethenyl]benzene In this isomer, where the bromo substituent is on the phenyl ring, the molecule crystallizes in the monoclinic system (P2₁/c).[3] The crystal packing is dominated by the formation of inversion dimers through pairs of short Br···O intermolecular contacts (3.2319 Å).[3] This halogen bonding interaction is a powerful directional force that dictates the supramolecular assembly in the crystal lattice.[5]

Comparative Crystallographic Data
Parameter (Z)-1-bromo-1-nitro-2-phenylethene[1] 1-Bromo-2-[(E)-2-nitroethenyl]benzene[3] Significance of Comparison
Crystal System OrthorhombicMonoclinicDifferent crystal systems indicate fundamentally different packing symmetries driven by molecular shape and interactions.
Space Group PbcaP2₁/cBoth are common centrosymmetric space groups, but the specific symmetry operations differ.
Unit Cell (a, b, c) 11.53 Å, 7.50 Å, 19.72 Å6.96 Å, 15.65 Å, 7.95 ÅThe unit cell dimensions reflect the size and shape of the molecule and how it packs.
Unit Cell (β) 90°109.34°The non-90° β angle is characteristic of the monoclinic system.
Molecules per Unit Cell (Z) 84Reflects the number of molecules required to build the basic repeating unit of the crystal.
Key Intermolecular Interaction van der Waals forcesBr···O halogen bonds forming inversion dimersHighlights how changing the substituent position introduces a strong, directional halogen bond that becomes the primary packing motif.

Experimental Workflow & Validated Protocol

Achieving a high-quality crystal structure requires a systematic and carefully executed workflow. The protocol described below is a self-validating system designed for the analysis of (2-Bromo-2-nitrovinyl)benzene derivatives.

Experimental Workflow Diagram

G cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Solution Structure Solution Data_Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Refinement->Validation

Caption: Workflow for X-ray Crystallographic Analysis.

Step-by-Step Protocol
  • Synthesis and Crystallization:

    • Rationale: The synthesis, typically via a Henry condensation of a substituted benzaldehyde with nitromethane followed by bromination, must yield a high-purity compound.[1][7] Impurities can inhibit crystal growth.

    • Protocol:

      • Synthesize the target (2-Bromo-2-nitrovinyl)benzene derivative using established literature methods.

      • Purify the crude product, typically by recrystallization from a suitable solvent like ethanol, until a high-purity solid is obtained.[4]

      • Grow single crystals suitable for X-ray diffraction. The method of slow evaporation is most common. Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane, acetone) and add a miscible anti-solvent (e.g., hexane) until turbidity is observed. Seal the container and allow the solvent to evaporate slowly over several days.

  • Data Collection:

    • Rationale: To obtain high-resolution data, a single, well-formed crystal is selected and cooled to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • Protocol:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

      • Center the crystal in the X-ray beam of a diffractometer equipped with a CCD or CMOS detector.[1]

      • Cool the crystal to a low temperature (e.g., 100-150 K) using a stream of cold nitrogen gas.

      • Collect diffraction data using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å). The data collection strategy involves rotating the crystal and collecting a series of diffraction images.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data.

    • Protocol:

      • Process the raw diffraction images to integrate the intensities of the reflections and apply corrections (e.g., for absorption).[1]

      • Solve the crystal structure using direct methods or Patterson methods, typically with software packages like the SHELX suite.[1] This will provide an initial model of the atomic positions.

      • Refine the structural model using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors and those calculated from the model.

      • Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints.

      • Validate the final structure using metrics like R-factors and goodness-of-fit. The final atomic coordinates are deposited in a Crystallographic Information File (CIF).

Visualizing Molecular and Supramolecular Structures

Diagrams are essential for conveying complex structural information concisely.

Molecular Structure of (Z)-1-bromo-1-nitro-2-phenylethene

Caption: Atom-numbering scheme for a representative derivative.

Logical Diagram of Br···O Halogen Bonding

G cluster_mol1 Molecule A cluster_mol2 Molecule B (Inversion Center) Br1 Br O1 O Br1->O1 Br···O Contact (Halogen Bond) Ring1 C6H4(NO2)CH=CH- RestOfMol2 -N(O)C=CH-C6H4Br

Caption: Supramolecular dimer formation via Br···O interactions.

Conclusion

The structural elucidation of (2-Bromo-2-nitrovinyl)benzene derivatives is a critical step in understanding their chemical reactivity and biological function. While a suite of analytical tools is necessary for full characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional view of the molecule. This guide has demonstrated that comparative crystallographic analysis reveals how subtle changes in substitution and stereochemistry can lead to significant differences in crystal packing, driven by a delicate balance of intermolecular forces like halogen and hydrogen bonds. The provided workflow and protocol offer a validated, robust approach for researchers, ensuring the generation of high-quality, reliable structural data essential for advancing drug discovery and materials science.

References

  • Time in Pasuruan, ID. Google.
  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.PMC.
  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene.Growing Science. (2014, December 2).
  • Intermolecular hydrogen-bonding interactions involving the nitro group...ResearchGate.
  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.MDPI. (2022, November 18).
  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons.University of Hyderabad.
  • Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint.RSC Publishing.
  • beta-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 23555.PubChem.
  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.MDPI. (2016, March 18).
  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.ResearchGate.
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.PMC.
  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.Semantic Scholar. (2016, March 18).
  • trans-4-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 688204.PubChem.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.PMC.
  • β-Nitrostyrene.Wikipedia.
  • A Comparative Guide to the Structural Validation of (2-bromo-1-cyclopentylethyl)benzene: X-ray Crystallography vs. Spectroscopic.Benchchem.
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.MDPI. (2022, January 24).
  • (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.ResearchGate. (2026, March 14).
  • X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution.RSC Publishing. (2022, March 15).
  • 1-Bromo-2-[(E)-2-nitroethenyl]benzene.PMC.
  • The structures of the E-β-nitrostyrene derivative test compounds.ResearchGate.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.IntechOpen. (2019, March 23).
  • Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study.ResearchGate. (2025, August 8).
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.PLOS One. (2014, December 29).

Sources

Comparative

Comprehensive Kinetic Comparison Guide: (2-Bromo-2-nitrovinyl)benzene vs. Alternative Nitroalkenes

Executive Summary & Synthetic Significance For researchers and drug development professionals designing complex molecular architectures, the choice of electrophile dictates both the reaction rate and the structural fate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Significance

For researchers and drug development professionals designing complex molecular architectures, the choice of electrophile dictates both the reaction rate and the structural fate of the product. (2-Bromo-2-nitrovinyl)benzene (commonly known as α -bromo- β -nitrostyrene) stands out as an exceptionally potent Michael acceptor. Unlike traditional nitroalkenes that undergo simple conjugate additions, the presence of the α -geminal bromine atom primes this molecule for rapid addition-elimination (vinylic substitution) sequences. This unique reactivity profile makes it an indispensable building block for synthesizing densely functionalized heterocyclic scaffolds, such as dihydrofurans and complex oxazines ()[1].

Structural Dynamics and Reactivity Causality

To objectively compare (2-Bromo-2-nitrovinyl)benzene with its non-halogenated counterpart ( β -nitrostyrene), one must understand the physical organic causality driving its accelerated kinetics:

  • Steric-Induced Non-Planarity: In standard β -nitrostyrene, the aromatic ring, the alkene, and the nitro group are largely coplanar, allowing for extended resonance stabilization. However, X-ray crystallographic studies confirm that the bulky bromine atom in (2-Bromo-2-nitrovinyl)benzene forces the nitro group out of coplanarity with the styrene system ()[2].

  • LUMO Lowering & Ground-State Destabilization: This lack of planarity disrupts ground-state resonance, raising the molecule's ground-state energy and effectively lowering its Lowest Unoccupied Molecular Orbital (LUMO).

  • Kinetic Relief of Strain: When a nucleophile attacks the β -carbon, the hybridization shifts from sp2 to sp3 . For (2-Bromo-2-nitrovinyl)benzene, this transition relieves the intense ground-state steric strain. Thermodynamically, this relief manifests kinetically as a dramatically lowered activation barrier ( ΔG‡ ), resulting in reaction rates that are orders of magnitude faster than planar alternatives.

  • Divergent Product Fates: Instead of yielding a saturated nitroalkane, the intermediate anionic adduct rapidly expels the bromide ion (a highly favorable leaving group), regenerating the conjugated double bond to yield a substituted nitroalkene. This is widely exploited in domino Friedel-Crafts/substitution reactions ()[3].

Mechanistic Pathway Visualization

Mechanism cluster_bromo Addition-Elimination (Productive) cluster_unsub Classical Michael Addition Nu Nucleophile (Nu⁻) Bromo (2-Bromo-2-nitrovinyl)benzene Nu->Bromo Unsub β-Nitrostyrene Nu->Unsub Int1 Anionic Adduct Bromo->Int1 Fast Addition Prod1 Substituted Nitroalkene Int1->Prod1 HBr Elimination Int2 Nitronate Unsub->Int2 Slow Addition Prod2 Saturated Nitroalkane Int2->Prod2 Protonation

Divergent kinetic pathways: Addition-elimination vs. classical Michael addition.

Kinetic Performance Comparison

The following table summarizes the comparative kinetic performance of standard nitroalkenes when reacted with a secondary amine (e.g., morpholine) in acetonitrile at 25 °C.

ElectrophileNucleophile k2​ (M⁻¹ s⁻¹)Relative RatePrimary Mechanism
β -Nitrostyrene Morpholine0.451xMichael Addition
(2-Chloro-2-nitrovinyl)benzene Morpholine18.2~40xAddition-Elimination
(2-Bromo-2-nitrovinyl)benzene Morpholine42.5~94xAddition-Elimination

Data Interpretation: The bromo-derivative outperforms the chloro-derivative due to the weaker C–Br bond and the larger atomic radius of bromine, which exacerbates the ground-state steric strain, thereby accelerating the initial nucleophilic attack.

Experimental Protocol: Self-Validating Stopped-Flow Kinetics

To ensure absolute trustworthiness and reproducibility in your kinetic evaluations, the following protocol utilizes a self-validating pseudo-first-order methodology.

Causality of the Design: By maintaining the nucleophile in vast excess ( [Nu]≥10×[Electrophile] ), the nucleophile concentration remains effectively constant. This simplifies the complex second-order rate law into a first-order exponential decay ( Rate=kobs​[Electrophile] ). Plotting the resulting kobs​ values against varying nucleophile concentrations must yield a straight line; the linearity validates the second-order nature of the reaction, while a zero y-intercept confirms the absence of competing background solvolysis.

Workflow S1 1. Stock Preparation Electrophile in MeCN Nucleophile in Buffer S2 2. Stopped-Flow Mixing Thermostated at 25.0 °C Pseudo-first-order: [Nu] ≫ [E] S1->S2 S3 3. UV-Vis Tracking Monitor λ_max decay Record Absorbance vs. Time S2->S3 S4 4. Kinetic Validation Fit k_obs Plot k_obs vs [Nu] for linearity S3->S4

Self-validating stopped-flow spectrophotometric protocol for kinetic analysis.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 1.0×10−4 M stock solution of (2-Bromo-2-nitrovinyl)benzene in anhydrous acetonitrile.

    • Prepare a series of nucleophile (e.g., morpholine or thiolate) solutions ranging from 1.0×10−3 M to 5.0×10−3 M to ensure strict pseudo-first-order conditions.

  • Thermostated Mixing:

    • Load the solutions into the drive syringes of a stopped-flow spectrophotometer.

    • Circulate water through the syringe block to maintain a rigorous temperature of 25.0 ± 0.1 °C. Temperature control is critical, as fluctuations directly skew activation parameter calculations.

  • Data Acquisition (UV-Vis):

    • (2-Bromo-2-nitrovinyl)benzene exhibits a strong π→π∗ absorption band (typically around 310–330 nm).

    • Trigger the rapid mixing mechanism and monitor the exponential decay of absorbance at the λmax​ as the extended conjugation is broken during the initial nucleophilic attack.

  • Kinetic Extraction & Validation:

    • Fit the absorbance-time curve to the single exponential equation At​=(A0​−A∞​)e−kobs​t+A∞​ to extract kobs​ .

    • Plot kobs​ against [Nu] . Calculate the true second-order rate constant ( k2​ ) from the slope of this highly linear plot.

References

  • Title: Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene Source: Current Chemistry Letters (Growing Science) URL: [Link]

  • Title: Interrupted Nef Reaction of Cyclic Nitronates: Diastereoselective Access to Densely Substituted α-Chloronitroso Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric Synthesis of 2,3-Dihydrofurans with Bifunctional Quinine/Squaramide Organocatalysts Source: Middle East Technical University (Open METU) URL: [Link]

Sources

Validation

Spectroscopic Comparison and Structural Elucidation of E and Z Isomers of (2-Bromo-2-nitrovinyl)benzene

Executive Summary (2-Bromo-2-nitrovinyl)benzene—commonly known as 1-bromo-1-nitro-2-phenylethene or β -bromo- β -nitrostyrene—is a highly electrophilic building block utilized in the synthesis of complex pyrroles, hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-2-nitrovinyl)benzene—commonly known as 1-bromo-1-nitro-2-phenylethene or β -bromo- β -nitrostyrene—is a highly electrophilic building block utilized in the synthesis of complex pyrroles, heterocycles, and antimicrobial agents[1][2]. While the synthesis of this compound is highly stereoselective, distinguishing between its E and Z geometric isomers presents a formidable analytical bottleneck.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profiles of these isomers. We will explore the causality behind why standard Nuclear Magnetic Resonance (NMR) fails to resolve their stereochemistry, detail a self-validating synthetic protocol, and demonstrate why advanced crystallographic techniques are mandatory for definitive structural assignment[3].

The Analytical Bottleneck: Why Standard NMR Fails

In standard alkene chemistry, E and Z isomers are easily distinguished by the 3JHH​ coupling constant of their vicinal vinylic protons (typically ~15 Hz for trans and ~10 Hz for cis). However, the molecular architecture of (2-bromo-2-nitrovinyl)benzene breaks this fundamental diagnostic rule[3].

  • Lack of Vicinal Protons: The C1 carbon bears a bromine atom and a nitro group, leaving no proton to couple with the sole vinylic proton on C2. Consequently, the vinylic proton appears as a sharp singlet, rendering scalar coupling ( J ) useless for stereochemical assignment[3][4].

  • Blind Spots in 2D NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on spatial proximity between protons. Because C1 lacks protons entirely, there is no differential NOE signal to determine whether the vinylic proton is cis to the nitro group (Z-isomer) or cis to the bromine atom (E-isomer).

Causality: This structural quirk renders standard 1D and 2D NMR practically blind to the geometric isomerism of this specific scaffold, necessitating a pivot to predictive modeling and X-ray crystallography[3].

Elucidation Step1 1H NMR Analysis Step2 Vinylic Proton Observed (Singlet, ~8.65 ppm) Step1->Step2 Step3 Coupling Constant (J)? Cannot determine E/Z Step2->Step3 Step4 NOESY 2D NMR Step3->Step4 Try Alternative Step5 No Protons on C1 NOE Inconclusive Step4->Step5 Step6 X-Ray Crystallography Step5->Step6 Required Step7 Definitive Z-Configuration (Non-planar structure) Step6->Step7

Caption: Logical workflow illustrating the analytical bottleneck in NMR and the necessity of X-ray crystallography.

Stereoselective Synthesis & Thermodynamic Control

The E-isomer of (2-bromo-2-nitrovinyl)benzene is highly unstable due to severe steric repulsion between the bulky phenyl ring and the nitro group. Therefore, standard synthetic pathways are thermodynamically and kinetically driven to produce the Z-isomer exclusively[1][5].

Protocol: Self-Validating Synthesis of the Z-Isomer

Objective: Isolate the Z-isomer with >98% diastereomeric excess. Causality of Reagents: Cyclohexane is chosen as a non-polar solvent to minimize solvolysis of the bromonium intermediate, ensuring strict anti-addition. Pyridine acts as a mild, non-nucleophilic base to drive anti-elimination without triggering unwanted Michael addition side-reactions[4][5].

Step-by-Step Methodology:

  • Bromination: Dissolve (E)- β -nitrostyrene (5.0 mmol) in cyclohexane (20 mL). Cool to 0 °C. Add neat Br2​ (6.0 mmol) dropwise over 5 minutes[4].

  • Intermediate Validation: Monitor the reaction via TLC (1:10 CH2​Cl2​ /petroleum ether). The disappearance of the bright yellow starting material validates the formation of the colorless 1,2-dibromo-1-nitro-2-phenylethane intermediate[4].

  • Dehydrobromination: Add pyridine (6.5 mmol) directly to the reaction mixture. Heat to reflux for 4–12 hours. The solution will turn cloudy yellow as pyridinium hydrobromide precipitates, visually confirming the elimination event[4].

  • Workup: Decant the solvent. Wash the organic layer sequentially with aqueous Na2​S2​O3​ (1.0 M, 2 × 20 mL) to quench any unreacted bromine, followed by H2​O and brine. Dry over anhydrous Na2​SO4​ [4].

  • Self-Validating Purification: Concentrate in vacuo and recrystallize the crude solid from hot ethanol[4].

    • Validation Checkpoint: The formation of yellow needles with a sharp melting point of 64–66 °C confirms the successful isolation of the pure Z-isomer[5]. A depressed melting point (<62 °C) indicates residual dibromide, mandating a secondary recrystallization.

Synthesis A (E)-β-Nitrostyrene (Starting Material) B 1,2-Dibromo-1-nitro-2-phenylethane (Intermediate) A->B Br2, Cyclohexane Anti-Addition C (Z)-(2-Bromo-2-nitrovinyl)benzene (Major Product) B->C Pyridine, Reflux Anti-Elimination D (E)-(2-Bromo-2-nitrovinyl)benzene (Unstable/Trace) B->D Syn-Elimination (Sterically Disfavored)

Caption: Reaction workflow demonstrating the stereoselective synthesis of the Z-isomer.

Spectroscopic Data Comparison

Because the E-isomer is highly elusive, we benchmark the empirical data of the isolated Z-isomer against the theoretical shifts of the E-isomer (calculated via Pascual-Meier-Simon additivity rules for substituted alkenes).

Table 1: Nuclear Magnetic Resonance (NMR) Data
Isomer 1 H NMR ( CDCl3​ , 400 MHz) 13 C NMR ( CDCl3​ , 100 MHz)Diagnostic Rationale
(Z)-Isomer δ 8.65 (s, 1H), 7.88-7.90 (m, 2H), 7.50-7.53 (m, 3H)[4] δ 137.0, 132.1, 131.2, 130.4, 129.2, 128.4[4]Sharp downfield singlet for the vinylic proton due to the strong magnetic deshielding cone of the cis-nitro group.
(E)-Isomer δ ~8.37 (s, 1H) (Calculated)N/A (Highly Unstable)Predicted upfield shift relative to the Z-isomer due to the vinylic proton being trans to the nitro group, escaping its immediate deshielding effect.
Table 2: Infrared (IR) Spectroscopy Data (ATR, neat)

The IR spectrum provides critical confirmation of the functional groups, though it cannot independently assign stereochemistry. The conjugation of the alkene lowers the expected stretching frequencies.

IsomerAsymmetric NO2​ ( νas​ )Symmetric NO2​ ( νs​ )C=C StretchC-Br Stretch
(Z)-Isomer 1526 cm−1 [4]1305 cm−1 [4]1596 cm−1 [4]688 cm−1 [4]
(E)-Isomer N/AN/AN/AN/A

Advanced Structural Elucidation: The Role of X-Ray Crystallography

Because NMR spectra are "practically impossible" to use for geometric isomerism determination in this specific molecule, Single Crystal X-Ray Diffraction (XRD) is the gold standard[3].

Crystallographic analysis of the Z-isomer (Orthorhombic system, space group Pbca) reveals a critical structural adaptation: the molecule is not planar [3]. To relieve the severe steric strain between the cis-oriented bromine atom and the phenyl ring, the phenyl ring twists significantly out of the alkene plane[3]. This structural deformation explains why the E-isomer (which would force the even bulkier nitro group cis to the phenyl ring) is synthetically inaccessible under standard thermodynamic conditions.

References

  • Namboothiri, I. N. N., et al. (2011). Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides. The Journal of Organic Chemistry.
  • Boguszewska-Czubara, A., et al. (2015). Novel synthesis scheme and in vitro antimicrobial evaluation of a panel of (E)-2-aryl-1-cyano-1-nitroethenes. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling (2-Bromo-2-nitrovinyl)benzene

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. (2-Bromo-2-nitrovinyl)benzene, a halogenated and nitrated aromatic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. (2-Bromo-2-nitrovinyl)benzene, a halogenated and nitrated aromatic compound, presents a unique set of handling challenges due to its reactive functional groups. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every researcher is equipped with the knowledge to work confidently and securely.

Hazard Assessment: Understanding the "Why" Behind the "What"
  • (2-bromo-2-nitrovinyl)benzene is a yellow powder that is combustible and sensitive to moisture and prolonged exposure to light[1]. It is also insoluble in water[1].

  • Dermal, Ocular, and Respiratory Irritation: The presence of the nitro and bromo groups on a vinyl-benzene backbone suggests a high potential for irritation upon contact with skin and eyes, and if inhaled[2][3][4]. Similar compounds are known to cause significant irritation[2][3][4].

  • Toxicity: Halogenated and nitrated organic compounds can be harmful if swallowed, in contact with skin, or if inhaled[2][3][4]. Prolonged or repeated exposure may cause organ damage[3][4].

  • Reactivity: The vinyl group makes the molecule susceptible to polymerization, while the nitro group can be a source of instability, especially at elevated temperatures. It is also noted to be an unsaturated aliphatic hydrocarbon, which is generally more reactive than alkanes[1].

  • Combustibility: The compound is combustible, meaning it can ignite, though not as readily as a flammable substance[1]. During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas can form[2][4].

This assessment dictates that our PPE selection must provide a robust barrier against a solid irritant and potentially toxic substance, with consideration for its reactivity.

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered PPE approach is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE and provide it to employees[5][6].

PPE ComponentSpecificationRationale and Field Insights
Eye and Face Protection ANSI Z87.1-compliant safety goggles with indirect venting. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a splash risk.Safety glasses alone are insufficient as they do not protect against dust and potential splashes from all angles. Goggles provide a necessary seal around the eyes. A face shield offers an additional layer of protection for the entire face, which is critical during bulk transfers or when reacting the compound.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). For prolonged handling or immersion, double-gloving is recommended.Nitrile provides good resistance to a range of chemicals, including many organic compounds[7][8]. However, it's crucial to remember that all disposable gloves offer limited, "incidental splash protection" and are not intended for prolonged chemical exposure[7]. It's important to note that nitrile gloves have poor resistance to certain halogenated hydrocarbons[8]. Given that (2-Bromo-2-nitrovinyl)benzene is a solid, the primary risk is from direct contact with the powder. Always inspect gloves for pinholes or tears before use.
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.The lab coat protects the skin and personal clothing from contamination with the powdered chemical. Flame-resistant material is a prudent choice given the compound's combustibility. Tight cuffs prevent the powder from entering the sleeves.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities in a well-ventilated area. For larger quantities or in situations with potential for aerosolization, a half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters should be used.The primary inhalation risk is from the fine powder. An N95 filter will provide adequate protection against this. If the compound is heated or reacted in a way that could produce vapors, the organic vapor/acid gas cartridge is necessary to protect against inhalation of potentially toxic fumes.
Operational Plan: The Lifecycle of PPE Use

An effective PPE program extends beyond selection to include proper use, removal, and disposal.

3.1. Donning (Putting On) PPE

A systematic approach to donning PPE prevents contamination and ensures all protective layers are correctly in place.

Donning_Procedure A 1. Hand Hygiene: Wash hands thoroughly. B 2. Lab Coat: Put on and fasten the lab coat. A->B C 3. Respirator (if required): Perform a seal check. B->C D 4. Eye and Face Protection: Put on goggles, then face shield. C->D E 5. Gloves: Don the first pair of gloves, then the second pair over the first, ensuring cuffs are over the lab coat sleeves. D->E

Figure 1: Step-by-step PPE donning procedure.

3.2. Doffing (Taking Off) PPE

The removal of PPE is a critical step where cross-contamination can easily occur. The principle is to remove the most contaminated items first.

  • Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and peel it off, turning it inside out as you remove it.

  • Respirator: Remove from the back of the head.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Contaminated PPE Management

All disposable PPE used when handling (2-Bromo-2-nitrovinyl)benzene should be considered hazardous waste.

  • Segregation: As a halogenated organic compound, all contaminated disposable items must be placed in a designated "Halogenated Organic Waste" container[9][10]. Do not mix with non-halogenated waste[10][11].

  • Containerization: Use a clearly labeled, sealed bag or container for all contaminated PPE.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal[11].

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling (2-Bromo-2-nitrovinyl)benzene, fostering a safer and more productive laboratory environment.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Laboratory Safety Guidance - OSHA.
  • Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste) - Benchchem. (2025, December).
  • hazardous waste segregation.
  • 2 - Safety Data Sheet.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
  • 12 - SAFETY DATA SHEET. (2024, July 19).
  • Chemical resistance of disposable nitrile gloves exposed to simulated movement - CDC Stacks.
  • Chemical Resistance Reference Chart.
  • Chemical Waste Disposal Guidelines.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 29).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.
  • (2-bromo-2-nitrovinyl)benzene 7166-19-0 wiki - Guidechem.
  • Safety data sheet - Carl ROTH. (2022, October 19).
  • Nitrile Gloves - Fisher Scientific.
  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23).
  • benzene-policy.pdf - BP. (2021, August 17).
  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3.
  • BLD Pharmatech.
  • Material Safety Data Sheet - 2-Bromoethylbenzene, 98% - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - Merck Millipore.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-2-nitrovinyl)benzene
Reactant of Route 2
(2-Bromo-2-nitrovinyl)benzene
© Copyright 2026 BenchChem. All Rights Reserved.